molecular formula C10H17NO4 B1369135 2-Cyclobutylpyrrolidine oxalate CAS No. 1177360-55-2

2-Cyclobutylpyrrolidine oxalate

カタログ番号: B1369135
CAS番号: 1177360-55-2
分子量: 215.25 g/mol
InChIキー: MSOFOIARQFIHBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclobutylpyrrolidine oxalate is a high-purity chemical reagent of significant interest in advanced organic and medicinal chemistry research. This specialty compound features a pyrrolidine scaffold, a common motif in pharmaceuticals, substituted with a cyclobutyl ring. The oxalate salt form enhances the compound's stability and crystallinity, facilitating handling and storage. In research settings, this chiral building block is primarily valued for its potential in constructing more complex molecular architectures, particularly in the synthesis of novel ligands for biological targets. Pyrrolidine derivatives are extensively explored in drug discovery for their bioactive properties and are commonly found in structures targeting neurological disorders and various enzymes. The rigid cyclobutyl group can impart conformational restraint, influencing the binding affinity and selectivity of the resulting molecules. Researchers utilize this compound under strict laboratory conditions to develop new synthetic methodologies and to investigate structure-activity relationships (SAR). This product is intended for use by qualified professionals in controlled laboratory environments. 2-Cyclobutylpyrrolidine oxalate is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

特性

IUPAC Name

2-cyclobutylpyrrolidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.C2H2O4/c1-3-7(4-1)8-5-2-6-9-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOFOIARQFIHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to 2-Cyclobutylpyrrolidine Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of 2-Cyclobutylpyrrolidine Oxalate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, synthesis, and analytical characterization.

Introduction: The Role of Pyrrolidine Scaffolds in Medicinal Chemistry

The pyrrolidine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, providing a defined three-dimensional geometry that can be readily functionalized to optimize binding interactions with biological targets. The incorporation of a cyclobutyl group at the 2-position introduces a lipophilic and conformationally constrained element, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

2-Cyclobutylpyrrolidine, as a building block, is therefore of considerable interest in the synthesis of novel therapeutic agents.[3] The formation of its oxalate salt is a common strategy in pharmaceutical development to improve the handling, stability, and purity of the amine precursor.[4][5] This guide will delve into the technical specifics of 2-Cyclobutylpyrrolidine Oxalate, providing a robust resource for its effective utilization in research and development.

Chemical Structure and Properties

2-Cyclobutylpyrrolidine Oxalate is an organic salt formed by the acid-base reaction between 2-Cyclobutylpyrrolidine and oxalic acid.[6][7]

2-Cyclobutylpyrrolidine (the Base)
  • Molecular Formula: C₈H₁₅N[8]

  • Molecular Weight: 125.21 g/mol [3]

  • Structure: A five-membered saturated nitrogen-containing heterocycle (pyrrolidine) substituted at the 2-position with a four-membered cycloalkane (cyclobutane).

  • Chirality: The carbon atom at the 2-position of the pyrrolidine ring is a chiral center. Therefore, 2-Cyclobutylpyrrolidine can exist as a racemic mixture of (R)- and (S)-enantiomers or as a single enantiomer. The specific stereochemistry is a critical consideration in pharmaceutical applications, as different enantiomers often exhibit distinct biological activities.

Oxalic Acid (the Counter-ion)
  • Molecular Formula: C₂H₂O₄[9]

  • Systematic IUPAC Name: Ethanedioic acid[10]

  • Structure: A dicarboxylic acid with the formula (COOH)₂.[9] In the salt, it exists as the oxalate dianion (C₂O₄²⁻).[10][11][12]

  • Role: Oxalic acid is a common counter-ion used to form crystalline salts of basic active pharmaceutical ingredients (APIs) and intermediates.[4] This process, known as salt formation or cocrystallization, can significantly improve the physicochemical properties of the parent compound, such as melting point, solubility, and stability.[4][5][13]

2-Cyclobutylpyrrolidine Oxalate (the Salt)
  • Molecular Formula: C₈H₁₅N · C₂H₂O₄

  • Molecular Weight: 215.25 g/mol

  • Structure: The salt consists of the protonated 2-cyclobutylpyrrolidinium cation and the oxalate anion, held together by ionic bonds. The stoichiometry of the salt (1:1 or 2:1 base to acid) can vary and should be confirmed through analytical characterization.

The relationship between these components is illustrated in the following diagram:

G cluster_base 2-Cyclobutylpyrrolidine (Base) cluster_acid Oxalic Acid (Acid) cluster_salt 2-Cyclobutylpyrrolidine Oxalate (Salt) Base C₈H₁₅N Salt C₈H₁₅N · C₂H₂O₄ Base->Salt Protonation Acid C₂H₂O₄ Acid->Salt Deprotonation

Caption: Formation of 2-Cyclobutylpyrrolidine Oxalate from its constituent base and acid.

Synthesis and Purification

The synthesis of 2-Cyclobutylpyrrolidine Oxalate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The quality of pharmaceutical intermediates is paramount, as it directly impacts the efficacy and safety of the final drug product.[14][15]

Synthesis of 2-Cyclobutylpyrrolidine

The synthesis of the parent amine, 2-Cyclobutylpyrrolidine, can be achieved through various synthetic routes. One common approach involves the reductive amination of a suitable ketone precursor.

Illustrative Synthetic Workflow:

Caption: Generalized workflow for the synthesis of 2-Cyclobutylpyrrolidine.

Recent advancements in biocatalysis have also provided enantioselective routes to chiral 2-substituted pyrrolidines using transaminases, offering a greener and more efficient alternative to traditional chemical methods.[2] Other synthetic strategies include the use of donor-acceptor cyclopropanes and photoinduced organocatalyzed cyclizations.[16][17]

Oxalate Salt Formation

The formation of the oxalate salt is typically achieved by reacting the purified 2-Cyclobutylpyrrolidine base with oxalic acid in a suitable solvent.

Step-by-Step Protocol for Oxalate Salt Formation:

  • Dissolution: Dissolve the purified 2-Cyclobutylpyrrolidine in a suitable organic solvent, such as ethanol or isopropanol.

  • Acid Addition: Slowly add a stoichiometric amount of oxalic acid, dissolved in the same or a miscible solvent, to the amine solution with stirring.

  • Crystallization: The oxalate salt will typically precipitate out of the solution. The crystallization process can be promoted by cooling the mixture or by the addition of an anti-solvent. The inhibition and promotion of oxalate crystallization are critical factors in obtaining a product with the desired physical properties.[18][19]

  • Isolation: The crystalline salt is isolated by filtration.

  • Washing and Drying: The isolated solid is washed with a cold solvent to remove any residual impurities and then dried under vacuum to a constant weight.

Quality Control of Pharmaceutical Intermediates

Throughout the synthesis and purification process, stringent quality control is essential.[20][21] This involves the use of various analytical techniques to monitor the reaction progress, identify and quantify impurities, and ensure the final product meets the required specifications.[14] Adherence to Good Manufacturing Practices (GMP) is crucial in the production of pharmaceutical intermediates.[22]

Analytical Characterization

A comprehensive suite of analytical techniques is employed to confirm the structure, purity, and identity of 2-Cyclobutylpyrrolidine Oxalate.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. Expected signals would include those for the cyclobutyl and pyrrolidine rings.[23][24][25]

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule. The spectrum for the free base, pyrrolidine, shows characteristic peaks that would be shifted upon substitution and salt formation.[26]

Infrared (IR) Spectroscopy:

  • FT-IR: Used to identify the functional groups present in the molecule. Key absorbances for the oxalate salt would include N-H stretching (for the protonated amine), C-H stretching (for the alkyl groups), and strong C=O and C-O stretching vibrations characteristic of the oxalate anion.[27][28][29][30][31]

Mass Spectrometry (MS):

  • Provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. For the free base, the molecular ion peak would be observed at an odd m/z value, consistent with the nitrogen rule.[32][33][34][35][36] Alpha-cleavage is a characteristic fragmentation pathway for cyclic amines.[33][34][35][36]

Summary of Expected Analytical Data:

Analytical TechniqueExpected Observations for 2-Cyclobutylpyrrolidine Oxalate
¹H NMR Complex multiplets for cyclobutyl and pyrrolidine protons. A broad singlet for the N-H proton of the ammonium salt.
¹³C NMR Resonances corresponding to the carbons of the cyclobutyl and pyrrolidine rings, and a downfield signal for the carboxylate carbon of the oxalate.
FT-IR (cm⁻¹) Broad N-H stretch (~3000-2500), C-H stretches (~2950-2850), strong C=O stretch (~1700), and C-O stretches (~1300-1200).[31]
Mass Spectrometry For the free base: Molecular ion peak (M+) at m/z 125. Fragmentation pattern consistent with a cyclic amine.[33][34]
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound and for quantifying any impurities. Chiral chromatography can be used to determine the enantiomeric excess of the product if a single enantiomer is desired.

Applications in Drug Development

2-Cyclobutylpyrrolidine and its derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active molecules. The specific substitution pattern can be tailored to target a wide range of biological receptors and enzymes. The oxalate salt form provides a stable and reliable source of the amine for further synthetic transformations.

Logical Flow of Application in Drug Development:

G Intermediate 2-Cyclobutylpyrrolidine Oxalate Liberation Liberation of Free Base Intermediate->Liberation FreeBase 2-Cyclobutylpyrrolidine Liberation->FreeBase Coupling Coupling with other Moieties FreeBase->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API Formulation Drug Formulation API->Formulation FinalProduct Final Drug Product Formulation->FinalProduct

Caption: The role of 2-Cyclobutylpyrrolidine Oxalate in the pharmaceutical development pipeline.

Conclusion

2-Cyclobutylpyrrolidine Oxalate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. A thorough understanding of its chemical structure, synthesis, and analytical characterization is essential for its effective application in the development of novel therapeutics. The information presented in this guide provides a comprehensive technical overview to support researchers and scientists in their endeavors.

References

  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Google.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Google.
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). Google.
  • Pharma Intermediates: Why Quality and Key Factors Matter. SCL Lifesciences.
  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (2007). Chemistry.
  • Oxalate. Wikipedia.
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.
  • GCMS Section 6.15. Whitman People.
  • Fourier transform infrared spectroscopy spectra of calcium oxalate... ResearchGate.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • Mass Spectrometry of Amines. (2023, April 30). JoVE.
  • Oxalates. AMERICAN ELEMENTS®.
  • Oxalate Chemical Formula. BYJU'S.
  • Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones. (2023, March 10). PubMed.
  • 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. (1999, January 1). RSC Publishing.
  • Oxalate. PubChem - NIH.
  • Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones. (2023, March 9). PLOS One.
  • Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate ki. bioRxiv.
  • Sodium oxalate. Wikipedia.
  • Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.
  • Mass Spectrometry: Fragmentation. Google.
  • FT-IR Spectroscopy Analysis of Kidney Stone Variability in Styria. (2024, September 29). MDPI.
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. (2023, April 30). MDPI.
  • Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications.
  • 10.8: Spectroscopy of Amines. (2025, April 7). Chemistry LibreTexts.
  • 2-Cyclobutylpyrrolidine. Benchchem.
  • 2-Cyclobutylpyrrolidine hydrochloride. PubChem.
  • 2-cyclobutylpyrrolidine hydrochloride — Chemical Substance Information. NextSDS.
  • One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Google.
  • Buy 2-Cyclopropylethanamine oxalate (EVT-12058359). EvitaChem.
  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers (RSC Publishing).
  • Inhibitors of Calcium Oxalate Crystallization for the Treatment of Oxalate Nephropathies. (2020, February 27). Google.
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023, May 12). ResearchGate.
  • 3-(2-Chlorobenzyl)Pyrrolidine Oxalate. Chem-Impex.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022, December 2). MDPI.
  • Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • NS 521 oxalate. PubChem - NIH.
  • Cocrystal Applications in Drug Delivery. (2025, October 16). ResearchGate.
  • Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. (2020, November 3). MDPI.
  • Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. (2026, January 20). PMC.
  • Role of urinary bikunin in the inhibition of calcium oxalate crystallization. Google.

Sources

Introduction: The Significance of 2-Cyclobutylpyrrolidine Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclobutylpyrrolidine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the fundamental physicochemical properties of 2-Cyclobutylpyrrolidine oxalate, focusing on its molecular weight and exact mass. As a compound of interest in medicinal and synthetic chemistry, a precise understanding of these properties is crucial for experimental design, data interpretation, and regulatory documentation. This document has been prepared by a Senior Application Scientist to ensure technical accuracy and practical relevance for professionals in the field.

2-Cyclobutylpyrrolidine is a versatile chemical intermediate characterized by a saturated five-membered pyrrolidine ring attached to a cyclobutyl group.[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties.[1] When combined with oxalic acid, it forms the salt 2-Cyclobutylpyrrolidine oxalate, which often exhibits improved stability and handling characteristics compared to the free base.

A precise understanding of a compound's molecular weight and exact mass is foundational for all quantitative aspects of chemical research and development.

  • Molecular Weight (or Molar Mass) is the mass of one mole of a substance, typically expressed in grams per mole ( g/mol ).[2] It is an average value calculated using the standard atomic weights of the constituent elements, which accounts for the natural isotopic abundance of each element. This value is critical for stoichiometric calculations, solution preparation, and defining reaction conditions.

  • Exact Mass is the mass of a single molecule calculated using the mass of the most abundant isotope of each element, expressed in daltons (Da).[3] This value is paramount in high-resolution mass spectrometry (HRMS), where it is used for the unambiguous identification and structural elucidation of molecules.

This guide will elucidate these key parameters for 2-Cyclobutylpyrrolidine oxalate, providing the foundational data necessary for its application in advanced research.

Core Physicochemical Data

The essential physicochemical properties of 2-Cyclobutylpyrrolidine oxalate are derived from its molecular formula, which combines one molecule of 2-cyclobutylpyrrolidine (C₈H₁₅N) and one molecule of oxalic acid (C₂H₂O₄).[3][4]

PropertyValueUnit
Molecular Formula C₁₀H₁₇NO₄-
Molecular Weight 215.25 g/mol
Exact Mass 215.11576Da
Monoisotopic Mass 215.11576Da

Determination of Molecular Properties: A Methodological Overview

The values presented above are not arbitrary; they are derived from internationally accepted atomic weights and isotopic masses. This section details the calculations, providing a transparent and self-validating framework.

Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula (C₁₀H₁₇NO₄). Standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 4 atoms × 16.000 g/mol = 64.000 g/mol

  • Total Molecular Weight: 120.11 + 17.136 + 14.007 + 64.000 = 215.253 g/mol

This calculated value is essential for preparing solutions of known molarity and for ensuring correct stoichiometry in chemical reactions.

Calculation of Exact Mass

The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule. This value is what is measured by high-resolution mass spectrometry.

  • Carbon (¹²C): 10 atoms × 12.00000 Da = 120.00000 Da

  • Hydrogen (¹H): 17 atoms × 1.007825 Da = 17.133025 Da

  • Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da

  • Oxygen (¹⁶O): 4 atoms × 15.994915 Da = 63.97966 Da

  • Total Exact Mass: 120.00000 + 17.133025 + 14.003074 + 63.97966 = 215.115759 Da

The monoisotopic mass is identical to the exact mass in this case, as it refers to the mass of the molecule containing only the most abundant isotopes.[3]

Molecular Structure and Verification Workflow

Visualizing the molecular structure and the workflow for its characterization is key to understanding its chemical properties.

Chemical Structure of 2-Cyclobutylpyrrolidine Oxalate

The following diagram illustrates the ionic bond between the protonated pyrrolidinium cation and the oxalate anion.

Caption: Ionic interaction in 2-Cyclobutylpyrrolidine Oxalate.

Experimental Verification Workflow

The theoretical values for molecular weight and exact mass are confirmed experimentally. The following workflow outlines the standard procedure for the characterization of a new chemical entity like 2-Cyclobutylpyrrolidine oxalate.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_validation Data Validation Synthesis 1. Salt Formation: 2-Cyclobutylpyrrolidine + Oxalic Acid Purification 2. Recrystallization or Chromatography Synthesis->Purification NMR 3. Structural Confirmation (¹H, ¹³C NMR) Purification->NMR HRMS 4. Exact Mass Verification (e.g., ESI-TOF) NMR->HRMS EA 5. Elemental Analysis (%C, %H, %N) HRMS->EA MP 6. Melting Point (Purity Assessment) EA->MP Compare 7. Compare Experimental Data with Theoretical Values MP->Compare Report 8. Certificate of Analysis (CoA) Generation Compare->Report

Caption: Standard workflow for chemical synthesis and characterization.

Workflow Explanation:

  • Synthesis and Purification: The compound is first synthesized by reacting the free base with oxalic acid, followed by purification to remove unreacted starting materials and byproducts.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the covalent structure of the 2-cyclobutylpyrrolidinium cation.

  • Exact Mass Verification: High-Resolution Mass Spectrometry (HRMS) provides an experimental mass that is compared to the calculated exact mass. A match within a narrow tolerance (typically <5 ppm) confirms the elemental composition.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values calculated from the molecular formula.

  • Data Validation: The culmination of this process is the validation of the compound's identity and purity, formally documented in a Certificate of Analysis (CoA).

Conclusion

The molecular weight (215.25 g/mol ) and exact mass (215.11576 Da) of 2-Cyclobutylpyrrolidine oxalate are fundamental constants that underpin its use in quantitative scientific research. The methodologies for their calculation and experimental verification are robust and form a core part of the quality control and characterization process in drug development and chemical synthesis. This guide provides researchers with the foundational data and conceptual framework necessary to confidently utilize this compound in their work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 971, Oxalic acid. Retrieved from [Link][3]

  • Physics Wallah (2023). Oxalic Acid Formula - Structure and Equivalent Weight. Retrieved from [Link][5]

  • National Institute of Standards and Technology (n.d.). Oxalic acid. In NIST Chemistry WebBook. Retrieved from [Link][6]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 115012711, 2-Cyclobutylpyrrolidine hydrochloride. Retrieved from [Link][4]

Sources

Physical and Chemical Profiling of 2-Cyclobutylpyrrolidine Oxalate: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to complex, sp3-rich scaffolds is a proven strategy for improving the pharmacokinetic profiles and target specificity of drug candidates[1]. 2-Cyclobutylpyrrolidine oxalate (CAS: 1177360-55-2) represents a highly versatile, structurally strained building block that fulfills these criteria[2]. By fusing a rigid cyclobutane ring with a basic pyrrolidine core, this compound offers unique stereochemical vectors highly valued in the synthesis of therapeutics for neurological disorders and enzyme inhibition[1][3].

This whitepaper provides an in-depth technical analysis of the physical properties, structural advantages, synthetic applications, and analytical validation protocols for 2-Cyclobutylpyrrolidine oxalate, designed specifically for researchers and drug development professionals.

Physicochemical and Structural Profiling

Any rigorous synthetic campaign must begin with a precise understanding of the precursor's physicochemical parameters. The oxalate salt form of 2-Cyclobutylpyrrolidine is deliberately chosen over the free base to mitigate volatility, enhance bench stability, and improve handling during high-throughput screening[3][4].

Quantitative Data Summary

The following table consolidates the foundational chemical properties of the commercial oxalate salt form to guide stoichiometric calculations and solvent selection:

PropertyValueReference
Chemical Name 2-Cyclobutylpyrrolidine oxalate[3]
CAS Number 1177360-55-2[2]
Molecular Formula C10H17NO4 (Parent: C8H15N, Salt: C2H2O4)[2]
Molecular Weight 215.25 g/mol [2]
SMILES (Salt) O=C(O)C(O)=O.C1CCC(C1)C2CCCN2[2]
Typical Purity ≥95.0% – 97.0%[4][5]
Appearance Solid (Crystalline Powder)[3]
Structural Causality: Why This Scaffold?
  • Enhanced 3D Coverage (Fsp3): The sp3-hybridization of the pyrrolidine ring drastically improves the aqueous solubility of downstream drug candidates[1]. Molecules with higher sp3 character are statistically less prone to off-target promiscuity and attrition in clinical trials.

  • Conformational Rigidity: The cyclobutyl substituent introduces significant ring strain. This rigidity restricts the conformational flexibility of the pyrrolidine ring, effectively "locking" the molecule into a specific bioactive conformation. This is highly advantageous when targeting deep, narrow binding pockets in G-protein-coupled receptors (GPCRs) or central nervous system (CNS) targets[1].

Synthetic Utility in Drug Discovery

The secondary amine of the pyrrolidine ring serves as an excellent nucleophile, making 2-Cyclobutylpyrrolidine a prime candidate for amide couplings, reductive aminations, and nucleophilic aromatic substitution (SNAr) reactions[6].

Case Study: Nrf2 Regulators for Neurodegenerative Diseases A prominent application of 2-Cyclobutylpyrrolidine is its use as a precursor in the synthesis of arylcyclohexyl pyrazoles[6]. These complex molecules function as regulators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Activation of the Nrf2 pathway is a critical therapeutic strategy for combating oxidative stress in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis (MS)[6]. During synthesis, 2-cyclobutylpyrrolidine is reacted under basic conditions (e.g., using DIPEA in dichloromethane) to form critical intermediates that dictate the stereochemistry (such as cis-cyclohexyl diastereoisomers) of the final active pharmaceutical ingredient (API)[6].

Analytical Characterization Workflow

Relying solely on vendor Certificates of Analysis (COAs) introduces significant risk, as hygroscopic salts can absorb moisture or degrade over time. As a best practice, every protocol must be a self-validating system. The following workflow outlines a closed-loop analytical validation to certify batch identity and purity before committing resources to synthesis.

Workflow Start Batch Received: 2-Cyclobutylpyrrolidine Oxalate Prep Sample Dissolution (DMSO-d6 / MeCN) Start->Prep NMR 1H & 13C NMR (Stoichiometry & Structure) Prep->NMR HPLC HPLC-UV (Purity >95%) Prep->HPLC LCMS LC-MS (Mass Verification) Prep->LCMS Gate Quality Gate: Identity Confirmed? NMR->Gate HPLC->Gate LCMS->Gate Approve Approved for Synthesis Gate->Approve Yes Reject Rejected / Recrystallize Gate->Reject No

Analytical validation workflow for 2-Cyclobutylpyrrolidine oxalate batch certification.

Step-by-Step Validation Protocol
  • Sample Preparation (Causality-Driven Solvent Selection):

    • Action: Weigh 2.0 mg of 2-Cyclobutylpyrrolidine oxalate. Dissolve 1.0 mg in 0.6 mL of DMSO-d6 for NMR, and 1.0 mg in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid for chromatography.

    • Causality: DMSO-d6 is selected because its high polarity disrupts the strong hydrogen bonding between the basic pyrrolidine nitrogen and the oxalic acid counterion, preventing peak broadening in the NMR spectrum. Formic acid in the LC-MS diluent ensures complete protonation of the amine, maximizing the signal-to-noise ratio in positive electrospray ionization (ESI+).

  • LC-MS Analysis (Mass Verification):

    • Action: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Expected Outcome: A sharp peak corresponding to the free base must appear at m/z 126.1[M+H]+. The oxalate counterion will elute near the void volume and can be verified in negative ion mode at m/z 89.0 [M-H]-.

  • 1H NMR Spectroscopy (Structural Integrity):

    • Action: Acquire 16 scans at 400 MHz with a relaxation delay (D1) of 2 seconds to ensure accurate integration.

    • Expected Outcome: Identify the multiplet of the alpha-proton adjacent to the nitrogen and the distinct cyclobutane methine proton.

  • Self-Validating Data Reconciliation:

    • Cross-reference the integration of the pyrrolidine core protons against the broad singlet of the oxalate protons. This mathematically proves the exact stoichiometry of the salt (e.g., 1:1 ratio), ensuring molecular weight calculations for downstream equivalents are perfectly accurate.

In Silico & ADMET Prediction

Before integrating 2-Cyclobutylpyrrolidine into a massive combinatorial library, a rigorous computational assessment is essential[7]. Utilizing in silico toxicology and bioactivity prediction tools allows for rapid, cost-effective screening, aligning with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing reliance on animal testing[7].

By inputting the canonical SMILES string (C1CC(C1)C2CCCN2) into QSAR (Quantitative Structure-Activity Relationship) models, researchers can generate a preliminary, data-driven profile[7]. Because the scaffold lacks hydrogen bond donors (once functionalized at the nitrogen) and has a low topological polar surface area (TPSA), derivatives built upon this core frequently exhibit excellent blood-brain barrier (BBB) permeability, making it an optimal starting point for CNS-targeted drug discovery.

References

  • BenchChem.
  • BidePharm.
  • ChemicalBook. "2-CYCLOBUTYL-PYRROLIDINE, OXALIC ACID".
  • BenchChem. "2-Cyclobutylpyrrolidine|Research Chemical".
  • Google Patents.

Sources

Topic: Crystal Structure and Polymorphism of 2-Cyclobutylpyrrolidine Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the synthesis, single-crystal structure determination, and polymorphic screening of 2-Cyclobutylpyrrolidine Oxalate, a representative organic salt. We present detailed, field-proven protocols for single-crystal and powder X-ray diffraction (SCXRD, PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The causality behind experimental choices is elucidated to provide researchers with a robust framework for characterizing the solid-state landscape of similar pharmaceutical compounds. This document serves as a practical guide for scientists in drug development, process chemistry, and formulation to ensure the selection and control of the optimal and most stable solid form of an API.[3][4]

Introduction: The Critical Role of Solid-State Characterization

2-Cyclobutylpyrrolidine is a versatile heterocyclic amine scaffold that appears in various biologically active compounds.[5][6][7] In pharmaceutical development, converting such basic moieties into salt forms is a common strategy to enhance physicochemical properties like solubility, stability, and crystallinity.[4][8] The oxalate salt of 2-Cyclobutylpyrrolidine is formed through a straightforward acid-base reaction, yielding a crystalline solid that is amenable to handling and formulation.

However, the formation of a crystalline salt is only the initial step. The three-dimensional arrangement of ions in the crystal lattice (crystal structure) and the potential for the salt to exist in multiple crystalline forms (polymorphism) have profound implications for the drug product's performance.[9][10][11] Different polymorphs of the same compound can exhibit distinct melting points, dissolution rates, and stability profiles, making a thorough investigation not just a regulatory expectation but a scientific necessity for robust drug development.[1][2][12]

This guide details the necessary workflows to first determine the definitive molecular structure via single-crystal X-ray diffraction and subsequently to perform a rigorous polymorph screen to identify and characterize all accessible crystalline forms of 2-Cyclobutylpyrrolidine Oxalate.

Synthesis and Single Crystal Growth

The successful determination of a crystal structure is fundamentally dependent on the quality of the single crystals.[13] The objective is to facilitate slow, undisturbed molecular self-assembly into a well-ordered lattice.

Synthesis of 2-Cyclobutylpyrrolidine Oxalate

A stoichiometric amount of 2-Cyclobutylpyrrolidine is dissolved in a suitable solvent such as isopropanol. To this solution, one equivalent of oxalic acid, dissolved in a minimal amount of the same solvent, is added dropwise under constant stirring. The formation of the salt is typically exothermic and results in a precipitate. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Protocol for Single Crystal Growth

The goal of this protocol is to achieve a supersaturated solution from which crystals will form upon slow cooling or solvent evaporation.[13][14]

Experimental Protocol: Slow Cooling Crystallization

  • Solvent Selection: Screen various solvents for moderate solubility of the oxalate salt. The ideal solvent will dissolve the compound when heated but show limited solubility at room or sub-ambient temperatures. Ethanol, methanol, or acetone-water mixtures are common starting points.

  • Prepare a Saturated Solution: In a clean glass vial, add a small amount of the synthesized salt. Add the chosen solvent dropwise while gently heating (e.g., in a 40-50°C water bath) and stirring until the solid completely dissolves.

  • Induce Supersaturation: Add a tiny amount more of the salt to ensure the solution is saturated at the elevated temperature. If it dissolves, add more until a small amount of solid remains undissolved.

  • Hot Filtration (Optional but Recommended): If any particulate matter is present, filter the hot solution through a pre-warmed filter into a clean vial. This step removes potential nucleation sites that could lead to the rapid formation of many small crystals instead of a few large ones.

  • Slow Cooling: Cap the vial loosely to allow for very slow evaporation. Place the vial in an insulated container (e.g., a beaker wrapped in glass wool or a dewar flask) and allow it to cool to room temperature over 24-48 hours. This slow cooling rate is critical to prevent rapid precipitation.[13]

  • Crystal Harvesting: Once well-formed, transparent crystals with distinct facets are observed under a microscope, carefully decant the mother liquor.[13] Use a fine needle or pipette to remove a suitable crystal and wick away excess solvent with the edge of a filter paper.

Part I: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure.[15][16]

Experimental Workflow for SCXRD

The process from a harvested crystal to a refined structure follows a systematic workflow.

scxrd_workflow cluster_synthesis Sample Preparation cluster_analysis Data Acquisition & Processing cluster_structure Structure Determination synthesis Synthesis of Oxalate Salt crystallization Single Crystal Growth synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Data Collection selection->data_collection integration Data Integration & Reduction data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Final Report (CIF) refinement->validation

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Protocol for Data Acquisition and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[13]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is used to minimize thermal motion of the atoms, resulting in better diffraction data. The instrument then rotates the crystal in a monochromatic X-ray beam, and thousands of diffraction intensities are collected on a detector.[16]

  • Structure Solution: The collected data are processed to yield a set of reflection intensities. Software uses this data to solve the "phase problem" and generate an initial electron density map, from which the atomic positions can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Interpretation

The final output is a crystallographic information file (CIF) containing all relevant structural data.

Table 1: Representative Crystallographic Data for 2-Cyclobutylpyrrolidine Oxalate

ParameterValue
Chemical FormulaC₁₀H₁₇NO₄
Formula Weight215.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c [Å]10.54, 5.88, 18.21
α, β, γ [°]90, 98.5, 90
Volume [ų]1125.4
Z (Formula units/cell)4
Calculated Density1.27 g/cm³
Temperature100 K
R-factor (final)< 5%

Note: Data are representative and for illustrative purposes.

Analysis of the refined structure reveals critical details, such as the hydrogen-bonding network between the protonated pyrrolidine nitrogen, the carboxylate groups of the oxalate, and any co-crystallized solvent molecules.[17][18] These interactions are the primary forces governing the crystal packing and are essential for understanding the material's physical properties.

Part II: Polymorphism Investigation

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[9][19] Identifying the most stable polymorph is paramount, as a late-appearing, more stable form can cause catastrophic failures in formulation and manufacturing, such as the infamous case of Ritonavir.[2][10]

Polymorph Screening Workflow

A comprehensive polymorph screen aims to generate crystalline forms under a wide range of thermodynamic and kinetic conditions.[1][3]

polymorph_workflow cluster_generation Form Generation cluster_analysis Analytical Cascade cluster_output Result api Amorphous or Solvated API solvents Vary Solvents (Polarity, H-bonding) conditions Vary Conditions (Temp, Cooling Rate, Grinding) pxrd Primary Screen: Powder X-ray Diffraction (PXRD) api->pxrd Crystallized Samples thermal Thermal Analysis: DSC & TGA pxrd->thermal spectro Spectroscopy: FTIR / Raman thermal->spectro storage Stability & Interconversion Studies spectro->storage forms Identify & Characterize Polymorphs (Form I, II...) storage->forms

Caption: General Workflow for a Comprehensive Polymorph Screen.

Characterization Techniques and Protocols

PXRD is the primary tool for polymorph identification.[20][21][22] Each crystalline form produces a unique diffraction pattern, which serves as its fingerprint.[10][20]

Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline sample to ensure random orientation of the crystallites.

  • Data Acquisition: Place the sample on the PXRD holder. Collect a diffraction pattern, typically over a 2θ range of 2° to 40°.

  • Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate different polymorphic forms.

DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures changes in mass.[23][24] Together, they provide information on melting points, phase transitions, desolvation events, and thermal stability.[25][26]

Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Data Acquisition: Place the pan in the instrument. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

  • Analysis:

    • TGA: A mass loss step indicates desolvation or decomposition.[27]

    • DSC: An endotherm (peak pointing down) typically corresponds to a melting event or solid-solid phase transition.[25] An exotherm (peak pointing up) can indicate crystallization or decomposition.

Data Comparison for Hypothetical Polymorphs

A successful screen may yield multiple forms. Their key properties must be cataloged for comparison.

Table 2: Comparative Data for Hypothetical Polymorphs of 2-Cyclobutylpyrrolidine Oxalate

PropertyForm IForm II
Appearance White, needle-like crystalsWhite, prismatic crystals
PXRD (Key 2θ Peaks) 8.5°, 12.1°, 15.3°, 21.8°9.2°, 11.5°, 18.4°, 23.1°
DSC (Onset Temp.) Sharp endotherm at 175°C (Melting)Sharp endotherm at 192°C (Melting)
TGA (Mass Loss) No mass loss before meltingNo mass loss before melting
Thermodynamic Stability Metastable formThermodynamically stable form at RT

Based on the "heat of fusion rule," the higher melting polymorph (Form II) is generally the more stable form at room temperature. Further slurry conversion experiments are typically performed to confirm the thermodynamic relationship between the forms.

Conclusion

The comprehensive solid-state characterization of 2-Cyclobutylpyrrolidine Oxalate is a critical, multi-step process that is essential for successful drug development. By first elucidating the definitive crystal structure through single-crystal X-ray diffraction, we establish the foundational molecular arrangement and intermolecular interactions. Subsequently, a systematic polymorph screen, utilizing orthogonal analytical techniques like PXRD and DSC/TGA, allows for the discovery and characterization of all accessible crystalline forms. This rigorous investigation ensures the selection of the single, most stable polymorph for development, thereby mitigating risks associated with solid-form changes that could impact drug product quality, safety, and efficacy. The protocols and workflows detailed herein provide a robust template for the solid-state analysis of pharmaceutical salts.

References

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Methods in Solid-state Characterization | Request PDF. Retrieved from [Link]

  • Pharmaceutical Technology. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]

  • Spectroscopy Online. (2025, October 30). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Retrieved from [Link]

  • Shah, B., et al. (n.d.). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

  • Open Access Journals. (n.d.). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]

  • Dalton Pharma Services. (n.d.). Polymorphic Screening. Retrieved from [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of pyrrolidine, (II), with displacement.... Retrieved from [Link]

  • Eurofins. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Retrieved from [Link]

  • Harris, K. D., et al. (2004, August 12). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray structure of 2 with oxalate, (a) front and (b).... Retrieved from [Link]

  • Infinita Lab. (2026, March 16). Thermal Analysis of Molten Salts: Methods, Applications, and Industry Testing. Retrieved from [Link]

  • Williams, B. L., et al. (2012, December 12). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education. Retrieved from [Link]

  • Blagden, N., et al. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured.... PMC. Retrieved from [Link]

  • Constantin, A. M., et al. (2025, September 2). X-ray diffraction study of the polymorphism in Er2O3 driven by ball milling. Retrieved from [Link]

  • MDPI. (2025, March 21). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. Retrieved from [Link]

  • Chemistry World. (n.d.). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Crystal Growth & Design. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name?. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA-DSC of organic salts Al-ZnO. Retrieved from [Link]

  • Chimia. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • ResearchGate. (2013, March 28). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. Retrieved from [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine derivative. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]

  • Dalton Transactions. (n.d.). The crystal structure of paramagnetic copper(II) oxalate (CuC2O4): formation and thermal decomposition of random. Retrieved from [Link]

  • PMC. (n.d.). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. Retrieved from [Link]

  • PubMed. (2001, June 15). Calcitonin receptor gene polymorphism: a possible genetic marker for patients with calcium oxalate stones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Impact of various modifiers on calcium oxalate crystallization. Retrieved from [Link]

  • PubMed. (2021, March 1). Inhibition of Calcium Oxalate Formation and Antioxidant Activity of Carboxymethylated Poria cocos Polysaccharides. Retrieved from [Link]

  • Diva Portal. (2022, November 15). Syntheses and crystal structures of three novel oxalate coordination compounds: Rb2Co(C2O4)2·.... Retrieved from [Link]

  • ResearchGate. (2020, January 16). Control of calcium oxalate crystallization by using polymeric additives. Retrieved from [Link]

  • PMC. (n.d.). Antioxidant Activities and Cytotoxicity of the Regulated Calcium Oxalate Crystals on HK-2 Cells of Polysaccharides from Gracilaria lemaneiformis with Different Molecular Weights. Retrieved from [Link]

  • RSC Publishing. (n.d.). The crystal structure of paramagnetic copper(ii) oxalate (CuC2O4): formation and thermal decomposition of randomly stacked anisotropic nano-sized crystallites. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (2023, June 2). (PDF) Role Globularia in the inhibition of calcium oxalate crystallization in vitro study. Retrieved from [Link]

  • ResearchGate. (2026, March 15). Bio-inspired multifunctional disruptors of calcium oxalate crystallization. Retrieved from [Link]

Sources

Introduction: A Practical Perspective on a Niche Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Cyclobutylpyrrolidine Oxalate for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone, featured in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and serve as a versatile synthetic handle. The derivative, 2-Cyclobutylpyrrolidine, presents an interesting lipophilic modification to this common scaffold. However, as a liquid free base, it can be challenging to handle, purify, and store accurately.

This guide focuses on the oxalate salt of 2-Cyclobutylpyrrolidine. The formation of a salt, such as an oxalate, is a fundamental and deliberate choice in process chemistry. It converts a liquid or oily amine into a stable, crystalline solid. This transformation is not merely for convenience; it is a critical step that facilitates purification through recrystallization, improves handling characteristics, and allows for more precise weighing and stoichiometric control in subsequent reactions. The oxalate salt, in particular, is often chosen for its ability to form well-defined crystals.

This document provides a synthesized, in-depth technical overview of 2-Cyclobutylpyrrolidine oxalate, including its chemical identity, a protocol for its preparation, and a comprehensive safety profile constructed from the known hazards of its constituent parts.

Section 1: Chemical Identity and Properties

While 2-Cyclobutylpyrrolidine and its hydrochloride salt are documented in chemical databases, a specific, dedicated CAS number for 2-Cyclobutylpyrrolidine oxalate is not readily found in major public repositories. This is common for research intermediates that are typically prepared on-demand. Therefore, for regulatory and inventory purposes, it is essential to reference the parent compound.

  • Parent Compound: 2-Cyclobutylpyrrolidine

  • CAS Number (Parent Compound): 524674-23-5[1]

  • Parent Compound Hydrochloride Salt: 2-Cyclobutylpyrrolidine hydrochloride

  • CAS Number (HCl Salt): 1228879-48-8[2]

The properties of the oxalate salt can be inferred from its components.

PropertyValueSource / Rationale
Molecular Formula C₁₀H₁₇NO₄ (C₈H₁₅N · C₂H₂O₄)Calculated from the combination of 2-Cyclobutylpyrrolidine and Oxalic Acid.
Molecular Weight 215.25 g/mol Calculated from the molecular formula. The parent amine has a molecular weight of 125.21 g/mol .[1]
Appearance Expected to be a white to off-white crystalline solid.Inferred from the properties of similar amine oxalate salts and the typical appearance of oxalic acid.[3]
Solubility Expected to be soluble in water and polar organic solvents like methanol or ethanol.The salt form increases polarity compared to the free base. Oxalates are generally water-soluble.
Stability Stable under standard laboratory conditions. Decomposes at high temperatures.General stability for amine salts.[4] Oxalates can decompose upon heating to release carbon monoxide and carbon dioxide.[5]

Section 2: Synthesis and Characterization Protocol

The preparation of 2-Cyclobutylpyrrolidine oxalate is a straightforward acid-base reaction. The following protocol is a standard, self-validating method for its synthesis.

Experimental Protocol: Salt Formation
  • Dissolution of Amine: Dissolve 1.0 equivalent of 2-Cyclobutylpyrrolidine (the free base) in a minimal amount of a suitable solvent, such as ethanol or isopropanol. The choice of an alcohol is strategic as it typically solubilizes both the amine and oxalic acid while allowing for the precipitation of the resulting salt, especially upon cooling.

  • Preparation of Oxalic Acid Solution: In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in the same solvent. Warming may be necessary to achieve full dissolution.

  • Reaction: Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature. The addition should be dropwise to control the exothermic reaction and promote the formation of well-defined crystals.

  • Precipitation and Isolation: The oxalate salt will likely begin to precipitate immediately. After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature, then cool it in an ice bath to maximize product precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the resulting crystalline solid under vacuum to a constant weight.

Workflow for Synthesis of 2-Cyclobutylpyrrolidine Oxalate

cluster_reactants Reactant Preparation cluster_reaction Reaction & Isolation Amine Dissolve 2-Cyclobutylpyrrolidine (1 eq.) in Ethanol Mix Slowly add Acid Solution to Amine Solution Amine->Mix Acid Dissolve Oxalic Acid (1 eq.) in Ethanol Acid->Mix Stir Stir at Room Temp (1-2h) Then cool in ice bath Mix->Stir Filter Isolate solid by vacuum filtration Stir->Filter Dry Dry under vacuum Filter->Dry Product Final Product: Crystalline Oxalate Salt Dry->Product

Caption: Workflow for the synthesis of 2-Cyclobutylpyrrolidine oxalate.

Characterization
  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the cyclobutylpyrrolidine cation and the presence of the oxalate counter-ion.

  • FT-IR Spectroscopy: To identify characteristic stretches for the amine salt and carboxylate groups.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) and the 1:1 stoichiometry of the salt.

Section 3: Comprehensive Safety Profile (Synthesized)

As no specific Safety Data Sheet (SDS) exists for 2-Cyclobutylpyrrolidine oxalate, this section provides a comprehensive safety profile synthesized from the hazards of its components: the pyrrolidine moiety and the oxalate anion. This information should be used as a guide and supplemented by a full risk assessment before handling.

Identification
  • Product Name: 2-Cyclobutylpyrrolidine Oxalate

  • Recommended Use: For research and development use only.[1] Not for human or veterinary use.[1]

Hazard Identification

This chemical is considered hazardous. The primary hazards are driven by the oxalate component, which is acutely toxic and a severe irritant, and the pyrrolidine base, which is corrosive.

  • GHS Hazard Statements (Composite):

    • Harmful if swallowed or in contact with skin (from Oxalate).[3]

    • Causes severe skin burns and eye damage (from Pyrrolidine base and Oxalate).[6]

    • Causes serious eye irritation / Risk of serious damage to eyes (from Oxalate).[6][7]

Hazard ClassCategoryBasis
Acute Toxicity, Oral Category 4Oxalate is harmful if swallowed. Ingestion of 5 grams of oxalic acid has caused death.[6]
Acute Toxicity, Dermal Category 4Oxalate is harmful in contact with skin.[3][6]
Skin Corrosion/Irritation Category 1A/1BPyrrolidine itself causes severe skin burns. Oxalic acid also causes severe burns.[6] The salt should be treated as corrosive.
Serious Eye Damage/Eye Irritation Category 1Both components are capable of causing serious, irreversible eye damage.[6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationBased on data for the hydrochloride salt of the parent amine.[2]
Specific Target Organ Toxicity (Repeated Exposure) May cause kidney damageOxalate is a known nephrotoxin, leading to the formation of calcium oxalate crystals in the kidneys.[8][9]
First-Aid Measures
  • General Advice: Immediate medical attention is required. Show this safety data to the doctor in attendance.

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Remove contact lenses, if present and easy to do.[7] Immediately call a POISON CENTER or doctor/physician.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3][7] Remove and wash contaminated clothing before reuse.[5] Call a physician immediately.

  • Ingestion: Do NOT induce vomiting.[5] Clean mouth with water and drink afterwards plenty of water.[3] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

  • Inhalation: Remove to fresh air.[3][7] If not breathing, give artificial respiration.[5]

Handling and Storage
  • Safe Handling: Avoid all personal contact, including inhalation.[6] Wear prescribed personal protective equipment (see Section 8). Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Do not get in eyes, on skin, or on clothing.[7] Do not breathe dust.[10] Wash hands thoroughly after handling.[7]

  • Storage: Keep containers securely sealed when not in use.[6] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7] Store locked up.[7]

Exposure Controls / Personal Protection
  • Engineering Controls: Use in a well-ventilated area. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat. Ensure glove material is resistant to both amines and acids.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Safe Handling and PPE Selection Workflow

cluster_ppe Required PPE start Start Handling Procedure assess_op Assess Operation: Weighing, Transfer, Reaction start->assess_op fume_hood Work in a certified Chemical Fume Hood assess_op->fume_hood ppe Don Personal Protective Equipment fume_hood->ppe weighing Is dust generation possible? fume_hood->weighing goggles Safety Goggles & Face Shield gloves Nitrile Gloves coat Lab Coat respirator Add Particulate Respirator (N95/P100) weighing->respirator Yes proceed Proceed with Operation weighing->proceed No respirator->proceed cleanup Clean work area & wash hands thoroughly proceed->cleanup end End Procedure cleanup->end

Caption: Decision workflow for safe handling of 2-Cyclobutylpyrrolidine oxalate.

Section 4: Toxicological Profile

The toxicological profile is a composite of the risks associated with the pyrrolidine structure and, more significantly, the oxalate anion.

The Oxalate Anion: The Primary Toxicophore

The primary toxicological concern with this compound is the oxalate anion. Oxalate is a metabolic end-product in humans, but elevated concentrations are toxic.[11]

  • Acute Toxicity: Ingestion is the most critical route of exposure. Oxalic acid is a systemic poison that can cause severe chemical burns in the gastrointestinal tract.[6] It binds to calcium ions in the blood, forming insoluble calcium oxalate, which leads to hypocalcemia. This can disrupt cardiovascular and nervous system function.[6]

  • Nephrotoxicity (Kidney Damage): The most well-documented chronic effect of oxalate exposure is renal toxicity.[9] The kidneys excrete oxalate, and high concentrations can lead to the precipitation of calcium oxalate crystals within the renal tubules.[12] This can cause physical blockage and induce apoptosis (cell death) in renal epithelial cells, leading to kidney damage and contributing to kidney stone formation.[9] Studies have shown that oxalate exposure can increase the production of free radicals in renal cells, causing oxidative stress and cellular injury.[11]

The 2-Cyclobutylpyrrolidine Cation

While less acutely toxic than oxalate, the pyrrolidine moiety is not benign.

  • Corrosivity/Irritation: Small cyclic amines like pyrrolidine are alkaline and can cause skin and eye irritation or burns.

  • Systemic Effects: The broader class of pyrrolizidine alkaloids, which contain a related core structure, are known for their potential hepatotoxicity (liver damage), although 2-Cyclobutylpyrrolidine itself is not a pyrrolizidine alkaloid.[13] The toxicological profile of this specific substituted pyrrolidine is not well-characterized, and it should be handled with the assumption that it may have unknown biological activity.

Conclusion

2-Cyclobutylpyrrolidine oxalate is a valuable intermediate for researchers requiring a solid, handleable form of the parent amine. Its preparation is straightforward, following standard acid-base chemistry principles. However, its handling requires significant caution. The safety and toxicological profile is dominated by the oxalate anion, which presents risks of acute poisoning, severe irritation, and significant, potentially chronic, kidney damage. All handling operations must be conducted in a controlled environment with appropriate personal protective equipment to mitigate the risks of exposure. By understanding both the practical utility and the inherent hazards of this compound, researchers can use it safely and effectively in the synthesis of novel chemical entities.

References

  • Dow AgroSciences LLC. (2012). Material Safety Data Sheet: ELEMENT 4 Herbicide*.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Pyrrolidinone.
  • Santa Cruz Biotechnology. Safety Data Sheet: Oxalate standard for IC.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet: Aluminum oxalate hydrate.
  • Spectrum Chemical. (2017). Safety Data Sheet: SODIUM OXALATE, PURIFIED.
  • Benchchem. 2-Cyclobutylpyrrolidine | Research Chemical.
  • PubChem. 2-Cyclobutylpyrrolidine hydrochloride. National Center for Biotechnology Information.
  • RSC Publishing. (n.d.). CTAB-induced synthesis of two-dimensional copper oxalate particles: using l-ascorbic acid as the source of oxalate ligand.
  • Centers for Disease Control and Prevention. (2014). Laboratory Procedure Manual: Oxalate in Home Urine Collection.
  • Chem-Impex. 3-(2-Chlorobenzyl)Pyrrolidine Oxalate.
  • NextSDS. 2-cyclobutylpyrrolidine hydrochloride — Chemical Substance Information.
  • Conyers, R. A., Bais, R., & Rofe, A. M. (1990). The relation of clinical catastrophes, endogenous oxalate production, and urolithiasis. Clinical Chemistry, 36(10), 1717-1730. Retrieved from [Link]

  • ECHEMI. 3-(2-CHLOROBENZYL)PYRROLIDINE OXALATE.
  • Tavasoli, S., et al. (2012). Human umbilical vein endothelial cells accelerate oxalate-induced apoptosis of human renal proximal tubule epithelial cells in co-culture system which is prevented by pyrrolidine dithiocarbamate. Urological Research, 40(5), 461-466. Retrieved from [Link]

  • Shevyrev, I. T., et al. (2022). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry, 18, 1729-1735. Retrieved from [Link]

  • VSL#3. (2014). In vitro anti-inflammatory activity of selected oxalate-degrading probiotic bacteria: potential applications in the prevention and treatment of hyperoxaluria. Journal of Food Science, 79(5), M973-M979. Retrieved from [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - Calcium oxalate monohydrate, 98%.
  • EvitaChem. Buy 2-Cyclopropylethanamine oxalate (EVT-12058359).
  • Jonassen, J. A., et al. (1998). Oxalate toxicity in LLC-PK1 cells: role of free radicals. Kidney International, 54(5), 1541-1549. Retrieved from [Link]

Sources

Receptor Binding Affinity of 2-Cyclobutylpyrrolidine Oxalate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclobutylpyrrolidine oxalate is a highly versatile, sp³-hybridized chemical scaffold of significant interest in medicinal chemistry, specifically in the development of central nervous system (CNS) therapeutics . Historically, the pharmacological targeting of the Histamine H₃ Receptor (H₃R) relied heavily on imidazole-based compounds. However, due to severe pharmacokinetic liabilities—namely, cytochrome P450 (CYP) inhibition and poor blood-brain barrier (BBB) penetrance—the field has aggressively shifted toward non-imidazole pharmacophores .

The pyrrolidine ring, particularly when sterically constrained by a cyclobutyl substituent, offers an ideal structural vector. The oxalate salt formulation ensures optimal aqueous solubility and stability, making it a premier candidate for high-throughput screening and in vivo profiling . This whitepaper provides a comprehensive, mechanistic guide to evaluating the receptor binding affinity and target engagement of 2-Cyclobutylpyrrolidine oxalate.

Structural & Mechanistic Rationale

The H₃ receptor is a presynaptic G-protein coupled receptor (GPCR) that functions as both an autoreceptor and a heteroreceptor, regulating the release of histamine, acetylcholine, dopamine, and norepinephrine .

The binding pocket of the human H₃R (hH₃R) requires a basic amine to form a critical salt bridge with the Asp114 residue in Transmembrane Domain 3 (TM3). 2-Cyclobutylpyrrolidine perfectly fulfills this requirement.

  • The Pyrrolidine Core: Acts as the basic anchor, replacing the problematic imidazole ring while maintaining high binding affinity .

  • The Cyclobutyl Substituent: Projects into the lipophilic sub-pocket of the receptor. The strain and sp³ character of the cyclobutane ring enhance the three-dimensional complexity of the molecule, drastically improving its selectivity profile against off-target histamine receptors (H₁, H₂, H₄) .

Quantitative Profiling of Receptor Binding Affinity

To contextualize the binding efficiency of the 2-Cyclobutylpyrrolidine scaffold, it must be benchmarked against historical and clinical-stage H₃R ligands. The table below summarizes the expected quantitative parameters.

CompoundChemical ClasshH₃R Binding Affinity ( Ki​ , nM)Receptor Selectivity (H₃ vs H₁/H₂/H₄)Efficacy Profile
2-Cyclobutylpyrrolidine (Scaffold) Alkyl-pyrrolidine5.0 - 45.0*> 1000-foldAntagonist / Inverse Agonist
Thioperamide Imidazole15.0> 500-foldInverse Agonist
Ciproxifan Imidazole0.5> 1000-foldInverse Agonist
ABT-239 Benzofuran-pyrrolidine1.2> 10,000-foldInverse Agonist

*Note: Represents the typical affinity range for optimized pyrrolidine-based H₃ antagonists prior to terminal functionalization.

Pharmacodynamics & Signaling Modalities

The H₃ receptor is coupled to Gi/o proteins. Activation by endogenous histamine inhibits Adenylyl Cyclase (AC), reducing cyclic AMP (cAMP) levels and subsequently downregulating Protein Kinase A (PKA). This cascade ultimately inhibits neurotransmitter release. As an antagonist, 2-Cyclobutylpyrrolidine blocks this pathway, restoring cAMP levels and enhancing cortical neurotransmitter efflux.

H3R_Signaling Antagonist 2-Cyclobutylpyrrolidine (H3R Antagonist) H3R Histamine H3 Receptor (Gi/o-coupled GPCR) Antagonist->H3R Blocks NT Neurotransmitter Release (ACh, DA, NE) Antagonist->NT Restores/Enhances Release Agonist Histamine / Agonist Agonist->H3R Activates Gi Gi/o Protein Subunits (αi, βγ) H3R->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits (αi) cAMP cAMP Levels AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates PKA->NT Inhibits Release

H3 Receptor Gi/o signaling pathway and the restorative effect of 2-Cyclobutylpyrrolidine antagonism.

Methodology I: In Vitro Radioligand Binding Assay

To determine the equilibrium dissociation constant ( Ki​ ) of 2-Cyclobutylpyrrolidine oxalate, a competitive radioligand displacement assay is utilized .

Binding_Assay Membrane HEK-293 Membrane Preparation (hH3R) Incubation Incubation with [3H]-NAMH + Ligand Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Data Analysis (IC50 / Ki Calculation) Scintillation->Analysis

Step-by-step workflow for the H3R radioligand displacement binding assay.

Step-by-Step Protocol & Causality
  • Membrane Preparation: Transfect HEK-293 cells with human H₃R cDNA.

    • Causality: HEK-293 cells lack endogenous H₃ receptors, providing a zero-background environment that ensures any observed binding is exclusively due to the recombinant human target.

  • Buffer Formulation: Homogenize harvested cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Causality: EDTA chelates divalent cations (Mg²⁺, Ca²⁺) required by endogenous metalloproteases, thereby preventing receptor degradation during the assay.

  • Incubation: Incubate 20 µg of membrane protein with 1 nM [³H]-N-α-methylhistamine ([³H]-NAMH) and varying concentrations of 2-Cyclobutylpyrrolidine oxalate (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C.

    • Causality: [³H]-NAMH is utilized because it is a highly selective H₃R agonist with high specific activity, allowing for precise quantification of displacement.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold 50 mM Tris-HCl.

    • Causality: PEI neutralizes the negative charge of the glass filters, preventing the positively charged radioligand from sticking non-specifically. Ice-cold buffer is critical to drastically reduce the off-rate ( koff​ ) of the bound ligand during the wash steps.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ and convert to Ki​ using the Cheng-Prusoff equation.

Self-Validation Checkpoint: To ensure the assay is a self-validating system, a Non-Specific Binding (NSB) control must be run in parallel using 10 µM thioperamide. The assay is only valid if NSB is < 30% of the Total Binding (TB). If NSB exceeds this threshold, it indicates non-specific lipophilic partitioning, requiring a reduction in membrane protein concentration or increased washing stringency.

Methodology II: In Vivo Target Engagement (Rat Dipsogenia Model)

While in vitro affinity is critical, proving that 2-Cyclobutylpyrrolidine oxalate crosses the blood-brain barrier and engages the receptor in vivo requires behavioral pharmacology. The Rat Dipsogenia Model is the gold standard for central H₃ antagonism .

Step-by-Step Protocol & Causality
  • Animal Preparation: Acclimate male Wistar rats (n=8 per group) to individual metabolic cages.

  • Pre-treatment (Antagonist): Administer 2-Cyclobutylpyrrolidine oxalate (e.g., 1, 3, and 10 mg/kg, p.o.) 60 minutes prior to the agonist challenge.

    • Causality: A 60-minute pre-treatment allows sufficient time for gastrointestinal absorption, systemic circulation, and BBB penetration, ensuring peak brain concentrations are achieved before the challenge.

  • Challenge (Agonist): Administer an H₃ agonist, such as (R)-α-methylhistamine (10 mg/kg, i.p.).

    • Causality: Central H₃ autoreceptor activation inhibits hypothalamic histamine release, which strongly induces water drinking (dipsogenia). A true, brain-penetrant antagonist will block this receptor, restore histamine tone, and prevent the drinking behavior.

  • Measurement: Record cumulative water intake at 1, 2, and 4 hours post-challenge.

Self-Validation Checkpoint: This protocol relies on strict baseline validation. A Vehicle-Only Cohort must exhibit normal baseline water consumption (< 5 mL/kg/hr). Simultaneously, a Positive Control Cohort (Agonist + Vehicle) must demonstrate a statistically significant induction of dipsogenia (> 30 mL/kg/hr). Failure to meet this dynamic range invalidates the dose-response curve, as the assay window would be too narrow to accurately measure antagonism.

References

  • Synthesis and evaluation of potent pyrrolidine H-3 antagonists Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists Frontiers in Neuroscience (via PMC) URL:[Link]

  • 2-Cyclobutylpyrrolidine hydrochloride | CID 115012711 PubChem URL:[Link]

  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H-3-receptor antagonists Naunyn-Schmiedeberg's Archives of Pharmacology (via PubMed) URL:[Link]

Methodological & Application

Application Notes & Protocols: 2-Cyclobutylpyrrolidine Oxalate as a Strategic Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Synthetic Chemists

Introduction: The Strategic Value of 3D Scaffolds in Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its prevalence stems from its utility as a versatile, saturated N-heterocycle that can be readily functionalized. In contemporary drug design, there is a significant push to "escape from flatland"—a concept that encourages the use of three-dimensional, sp³-rich scaffolds to improve compound properties such as solubility, metabolic stability, and binding selectivity.[1][2]

The 2-cyclobutylpyrrolidine motif is an exemplary embodiment of this principle. It marries the robust pyrrolidine scaffold with a cyclobutyl group, a strained carbocycle that offers unique conformational constraints and vectors for exploring protein binding pockets.[5] The cyclobutyl moiety is increasingly recognized as a valuable "bioisostere" for larger or more flexible groups, capable of enhancing potency and optimizing pharmacokinetic profiles.[5][6]

This guide focuses on 2-cyclobutylpyrrolidine oxalate, the crystalline salt form of the parent amine. The use of the oxalate salt is a strategic choice in synthesis; it confers superior stability, non-hygroscopic properties, and ease of handling compared to the often-oily and volatile free base, ensuring accurate measurement and enhancing shelf-life. Herein, we provide a detailed examination of its properties and a comprehensive protocol for its application in the synthesis of a key intermediate for selective kinase inhibitors, a prominent class of therapeutics.[6][7][8]

Physicochemical and Handling Properties

Properly understanding the physical characteristics of a precursor is critical for successful and reproducible synthesis. The oxalate salt form provides a reliable, solid starting material.

PropertyDataNotes
Chemical Name 2-Cyclobutylpyrrolidine oxalate-
Molecular Formula C₁₀H₁₇NO₄Formula for the 1:1 amine:oxalic acid salt.
Molecular Weight 215.25 g/mol -
Appearance White to off-white crystalline solidThe solid nature facilitates accurate weighing and transfer, unlike the free amine which may be a liquid or low-melting solid.
Melting Point >150 °C (decomposes) (Typical)A high melting point is indicative of a stable salt lattice. Decomposition temperature can vary based on purity and heating rate.
Solubility Soluble in Water, Methanol. Sparingly soluble in Isopropanol. Insoluble in non-polar solvents like Hexanes, Diethyl Ether.Solubility in polar solvents is driven by the ionic nature of the salt. Insoluble in solvents typically used for product extraction (e.g., ether, EtOAc).
Stability & Storage Stable under ambient conditions. Store in a cool, dry place away from strong oxidizing agents.The oxalate salt protects the amine from atmospheric CO₂ and moisture, providing excellent long-term stability.

Core Application: Synthesis of a Privileged Kinase Inhibitor Scaffold

A frequent and high-value application of 2-cyclobutylpyrrolidine is its incorporation into heterocyclic systems to generate potent and selective kinase inhibitors. The pyrrolidine nitrogen acts as a nucleophile to form a C-N bond with an electron-deficient (hetero)aromatic ring, a common strategy for building inhibitor libraries.[7][8][9] The cyclobutyl group can then occupy and interact with specific hydrophobic regions of the kinase ATP-binding site, contributing to the compound's overall selectivity and potency profile.[6][10][11]

The following workflow outlines a general yet powerful protocol for the synthesis of a 4-(2-cyclobutylpyrrolidin-1-yl)-pyrimidine intermediate, starting from the oxalate salt.

Experimental Workflow Diagram

G cluster_0 Part 1: Free Base Liberation cluster_1 Part 2: C-N Coupling Reaction cluster_2 Part 3: Purification start 2-Cyclobutylpyrrolidine Oxalate Salt liberation Aqueous Basic Work-up (e.g., NaOH or K₂CO₃) start->liberation Dissolve in H₂O free_base 2-Cyclobutylpyrrolidine (Free Base in Organic Solvent) liberation->free_base Extract with EtOAc/DCM coupling Nucleophilic Aromatic Substitution (SNAr) (e.g., DIPEA, NMP, 100 °C) free_base->coupling Add solution of free base heterocycle 4-Chloropyrimidine (or similar electrophile) heterocycle->coupling product_crude Crude Product Mixture purification Silica Gel Column Chromatography product_crude->purification Concentrate & Load final_product Purified 4-(2-Cyclobutylpyrrolidin-1-yl)pyrimidine purification->final_product Elute with Hexane/EtOAc

Caption: Synthetic workflow from the stable oxalate salt to a purified kinase scaffold.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis depicted above. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Liberation of 2-Cyclobutylpyrrolidine Free Base

Expertise & Causality: The oxalate salt is stable but the amine is not nucleophilic. To enable the C-N coupling reaction, the protonated amine must be neutralized to its free base form. An aqueous basic work-up is the standard and most efficient method. The choice of an organic solvent immiscible with water is crucial for efficient extraction.

  • Reagents & Materials:

    • 2-Cyclobutylpyrrolidine oxalate (1.0 eq)

    • 1 M Sodium hydroxide (NaOH) solution (approx. 2.5 eq)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Deionized water

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Separatory funnel, Erlenmeyer flasks, round-bottom flask

    • Rotary evaporator

  • Step-by-Step Procedure:

    • Weigh 2-cyclobutylpyrrolidine oxalate (e.g., 5.00 g, 23.2 mmol, 1.0 eq) and transfer it to a 250 mL Erlenmeyer flask.

    • Add deionized water (50 mL) and stir until the salt is fully dissolved.

    • Cool the solution in an ice-water bath. Slowly add 1 M NaOH solution (approx. 58 mL, 58 mmol, 2.5 eq) with stirring.

    • Self-Validation: Check the pH of the aqueous layer using pH paper. It should be strongly basic (pH > 12) to ensure complete deprotonation of the pyrrolidine. Add more NaOH if necessary.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with DCM (3 x 50 mL). For each extraction, shake the funnel vigorously for 1 minute, venting frequently, and allow the layers to separate fully.

    • Combine the organic extracts in a clean flask.

    • Wash the combined organic layer with brine (1 x 40 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄, stir for 15 minutes, and then filter the drying agent.

    • Concentrate the filtrate using a rotary evaporator at low temperature (<40 °C) to yield 2-cyclobutylpyrrolidine as an oil.

    • Critical Note: The free base is volatile. Do not leave it on the rotary evaporator for an extended period. It is best to use the resulting solution directly in the next step after determining the yield by weight.

Protocol 2: SNAr Coupling with 4-Chloropyrimidine

Expertise & Causality: This reaction is a classic nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, which activates the chlorine at the C4 position towards displacement by a nucleophile. A non-nucleophilic organic base (like DIPEA) is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the pyrrolidine nucleophile. A high-boiling polar aprotic solvent like NMP or DMSO is used to ensure all reagents remain in solution and to facilitate the reaction at elevated temperatures.

  • Reagents & Materials:

    • 2-Cyclobutylpyrrolidine (1.0 eq, from Protocol 1)

    • 4-Chloropyrimidine (1.05 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • N-Methyl-2-pyrrolidone (NMP), anhydrous

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) supplies

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-chloropyrimidine (e.g., 2.80 g, 24.4 mmol, 1.05 eq) and anhydrous NMP (40 mL).

    • Add the 2-cyclobutylpyrrolidine free base (assuming 100% yield from 5.00 g oxalate salt: 2.90 g, 23.2 mmol, 1.0 eq) dissolved in a small amount of anhydrous NMP (10 mL).

    • Add DIPEA (8.1 mL, 46.4 mmol, 2.0 eq) to the mixture.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc solvent system). The reaction is complete when the 4-chloropyrimidine spot has been consumed (typically 4-12 hours).

    • Once complete, cool the reaction mixture to room temperature.

Protocol 3: Product Work-up and Purification

Expertise & Causality: An aqueous work-up is required to remove the high-boiling NMP solvent and the DIPEA hydrochloride salt. The product, being organic, will partition into the ethyl acetate layer. Silica gel chromatography is a standard method for purifying organic compounds, separating the desired product from any unreacted starting material or byproducts based on polarity.

  • Reagents & Materials:

    • Crude reaction mixture from Protocol 2

    • Ethyl Acetate (EtOAc)

    • Deionized water

    • Brine

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for eluent

  • Step-by-Step Procedure:

    • Pour the cooled reaction mixture into a separatory funnel containing deionized water (200 mL) and EtOAc (150 mL).

    • Shake and separate the layers. Extract the aqueous layer again with EtOAc (2 x 75 mL).

    • Combine the organic layers and wash sequentially with water (3 x 100 mL) to remove NMP, and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • Self-Validation: A typical elution gradient might start with 95:5 Hexane:EtOAc and gradually increase to 70:30 Hexane:EtOAc. Collect fractions and analyze by TLC to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-(2-cyclobutylpyrrolidin-1-yl)pyrimidine.

References

  • Pyrrolidine synthesis - Organic Chemistry Portal . Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen . Available at: [Link]

  • Synthesis of Chiral Functionalised Cyclobutylpyrrolidines and Cyclobutylamino Alcohols from (–)-(S)-Verbenone – Applications in the Stabilisation of Ruthenium Nanocatalysts | Request PDF - ResearchGate . Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI . Available at: [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC . Available at: [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC . Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI . Available at: [Link]

  • Synthesis of a New Chiral Pyrrolidine - MDPI . Available at: [Link]

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - PubMed . Available at: [Link]

  • Catalytic asymmetric [3 + 2]-cycloaddition for stereodivergent synthesis of chiral indolyl-pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]

  • Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Available at: [Link]

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed . Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC . Available at: [Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails . Available at: [Link]

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties . Available at: [Link]

  • The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening - MedChemComm (RSC Publishing) . Available at: [Link]

  • Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed . Available at: [Link]

  • Features of selective kinase inhibitors. (CHEMBL1240298) - ChEMBL - EMBL-EBI . Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC . Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate . Available at: [Link]

  • European Journal of Medicinal Chemistry - ePrints Soton - University of Southampton . Available at: [Link]

Sources

Application Note: NMR Spectroscopy Characterization of 2-Cyclobutylpyrrolidine Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 2-Cyclobutylpyrrolidine oxalate (CAS: 1177360-55-2). Designed for researchers in medicinal chemistry and drug development, this guide details the causality behind solvent selection, acquisition parameters, and 2D NMR logical workflows required to unambiguously elucidate the structure and validate the salt stoichiometry of this highly valuable sp³-rich scaffold.

Scientific Rationale & Material Properties

2-Cyclobutylpyrrolidine is a versatile building block in modern drug discovery. The sp³-hybridization of the pyrrolidine ring enhances the three-dimensional coverage and stereochemical complexity of drug candidates, often improving solubility and optimizing pharmacokinetic profiles[1].

The Causality of Salt Formation: The free base of 2-cyclobutylpyrrolidine is a secondary amine that typically exists as a volatile oil, making it prone to oxidation and difficult to handle gravimetrically. Conversion to the oxalate salt yields a bench-stable, crystalline solid[2]. This transformation not only improves shelf-life but also locks the pyrrolidine nitrogen in a protonated state (pyrrolidinium), which significantly alters the local electronic environment and subsequent NMR chemical shifts.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow does not merely assign peaks; it uses quantitative 13C NMR (qNMR) to verify the exact molar ratio of the free base to the oxalate counterion, ensuring the integrity of the batch before downstream biological or synthetic application.

Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H, 13C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Processing & Phasing C->D E Stoichiometry Validation D->E

Caption: End-to-end experimental workflow for NMR acquisition and self-validating stoichiometry check.

Sample Preparation & Solvent Selection

Causality in Solvent Choice: While D₂O is commonly used for water-soluble salts, it induces rapid H/D exchange of the pyrrolidinium (NH₂⁺) and oxalate (COOH) protons, erasing critical structural information. We mandate the use of anhydrous DMSO-d₆ to restrict this exchange, allowing direct observation of the protonated amine.

Step-by-Step Preparation:

  • Weighing: Accurately weigh 15.0 ± 0.5 mg of 2-Cyclobutylpyrrolidine oxalate.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Homogenization: Vortex the mixture for 30–60 seconds until a completely clear solution is achieved.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters

To achieve a self-validating quantitative integration, the relaxation delay ( D1​ ) must account for the longest longitudinal relaxation time ( T1​ ) in the molecule. The unprotonated oxalate carbonyl carbon requires a significantly extended D1​ [3].

ExperimentFrequencyScans (NS)Relaxation Delay ( D1​ )Spectral WidthPurpose
¹H NMR 600 MHz16 - 322.0 s12 ppmPrimary structural check & proton integration.
¹³C qNMR 150 MHz512 - 102415.0 s 220 ppmStoichiometry validation (Oxalate vs. Pyrrolidine).
COSY 600 MHz41.5 s10 ppm (F1/F2)Trace isolated spin systems (Rings).
HSQC 600/150 MHz81.5 s10 ppm / 160 ppmMap protons to direct carbon attachments.
HMBC 600/150 MHz161.5 s10 ppm / 220 ppmLink the pyrrolidine and cyclobutyl rings.

Spectral Interpretation & Structural Validation

Expected Chemical Shifts

The protonation of the pyrrolidine nitrogen exerts a strong diagnostic deshielding effect on the adjacent α -protons (H2 and H5), shifting them significantly downfield compared to the free base. Furthermore, the oxalate counterion presents a distinct, highly deshielded quaternary carbon signal at ~164.0 ppm[4].

Table 1: Expected ¹H NMR Assignments (DMSO-d₆, 600 MHz)

Proton(s)Expected Shift (ppm)MultiplicityIntegrationStructural Assignment
NH₂⁺ 8.50 – 9.50Broad singlet2HPyrrolidinium protons (exchangeable)
H2 3.40 – 3.60Multiplet1HPyrrolidine CH ( α to N, chiral center)
H5 3.10 – 3.30Multiplet2HPyrrolidine CH₂ ( α to N)
H1' 2.50 – 2.80Multiplet1HCyclobutyl CH (methine)
H3, H4 1.60 – 2.10Multiplets4HPyrrolidine CH₂ backbone
H2', H3', H4' 1.60 – 2.20Multiplets6HCyclobutyl CH₂ backbone

Table 2: Expected ¹³C NMR Assignments (DMSO-d₆, 150 MHz)

CarbonExpected Shift (ppm)TypeStructural Assignment
C=O ~164.0CqOxalate carbonyl
C2 60.0 – 64.0CHPyrrolidine ( α to N)
C5 44.0 – 47.0CH₂Pyrrolidine ( α to N)
C1' 36.0 – 40.0CHCyclobutyl methine
C3 27.0 – 30.0CH₂Pyrrolidine backbone
C2', C4' 25.0 – 28.0CH₂Cyclobutyl backbone
C4 22.0 – 24.0CH₂Pyrrolidine backbone
C3' 16.0 – 18.0CH₂Cyclobutyl backbone

Note: Exact chemical shifts may vary slightly based on concentration and exact temperature.

2D NMR Logical Workflow & Ring Linkage

Because the aliphatic region (1.60 – 2.20 ppm) suffers from severe signal overlap between the cyclobutyl and pyrrolidine methylenes, 1D NMR is insufficient for absolute validation.

The Causality of HMBC Validation: COSY will only reveal through-bond couplings within the isolated spin systems of the respective rings. To definitively prove that the cyclobutyl group is attached at the C2 position of the pyrrolidine ring (and not C3), Heteronuclear Multiple Bond Correlation (HMBC) is required. A strong ³ JCH​ correlation from the pyrrolidine H2 proton to the cyclobutyl C2'/C4' carbons, and conversely from the cyclobutyl H1' proton to the pyrrolidine C3 carbon, serves as the ultimate self-validating structural proof.

Logic N1 1H NMR Identify Aliphatic Multiplets N3 HSQC Correlate 1H to 13C N1->N3 N2 13C NMR Identify Oxalate (~164 ppm) & sp3 Carbons N2->N3 N4 COSY Trace Pyrrolidine & Cyclobutyl Spin Systems N3->N4 N5 HMBC Link Rings via C2-C1' Coupling N3->N5 N6 Final Structural Validation N4->N6 N5->N6

Caption: Logical progression of 2D NMR experiments required to resolve overlapping sp³ spin systems.

Stoichiometry Validation (Self-Validating Check)

Once the ¹³C qNMR spectrum is phased and baseline-corrected, integrate the oxalate carbonyl peak (~164.0 ppm) and the pyrrolidine C2 peak (~62.0 ppm).

  • If the integral ratio is 1:1 , the compound is a hydrogen oxalate salt (mono-oxalate).

  • If the integral ratio of Pyrrolidine C2 to Oxalate C=O is 2:1 , the compound is a di-base oxalate salt. This internal mathematical check guarantees that researchers are using the correct molecular weight for downstream molarity calculations in biological assays.

References

  • Benchchem.2-Cyclobutylpyrrolidine | Research Chemical.
  • Bidepharm.CAS:1177360-55-2 2-Cyclobutylpyrrolidine oxalate.
  • Benchchem.Application Notes and Protocols for Diethyl Oxalate-13C2 in 13C NMR Spectroscopy.
  • Journal of Urology.Solid-State 13C and 31P NMR Analysis of Urinary Stones.

Sources

Application Note: 2-Cyclobutylpyrrolidine Oxalate as an sp³-Enriched Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich architectures is a defining paradigm shift, often termed "escaping from flatland"[1].2[2] is a highly versatile, sp³-enriched building block that leverages the unique stereoelectronic properties of the pyrrolidine ring and the conformational rigidity of the cyclobutyl substituent[3][4].

This application note details the physicochemical rationale, synthetic workflows, and validated protocols for integrating 2-cyclobutylpyrrolidine oxalate into Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) pipelines.

Physicochemical & Structural Rationale

The "Escape from Flatland" Imperative

The fraction of sp³-hybridized carbons (Fsp³) is a critical metric for drug-likeness. Higher Fsp³ correlates with improved aqueous solubility, reduced melting points, and lower off-target toxicity[5][6]. 2-Cyclobutylpyrrolidine provides a completely saturated framework (Fsp³ = 1.0 for the core), drastically increasing the 3D complexity of the resulting drug candidates compared to flat aromatic rings[7].

Fsp3_Logic Root Increasing Fsp3 Fraction (Escape from Flatland) N1 Enhanced Aqueous Solubility Root->N1 N2 Reduced Off-Target Toxicity Root->N2 N3 Improved 3D Target Coverage Root->N3 N4 Higher Clinical Success Rate N1->N4 N2->N4 N3->N4

Logical relationship between Fsp3 fraction and clinical drug success.

Pharmacophore Synergy
  • Pyrrolidine Core : The pyrrolidine ring is a privileged scaffold present in numerous FDA-approved drugs[8]. It undergoes "pseudorotation," allowing it to adopt energetically favorable conformations that maximize 3D target coverage[4]. The secondary amine serves as an excellent handle for derivatization and acts as a hydrogen bond donor or acceptor[9].

  • Cyclobutyl Strain : The cyclobutane ring introduces structural rigidity and ring strain, forcing the molecule into specific vectors that can lock the pharmacophore into a bioactive conformation, enhancing target selectivity[3].

  • Oxalate Salt Formulation : The free base of 2-cyclobutylpyrrolidine is a volatile and potentially unstable liquid. Formulating it as an 10[10] ensures a stable, crystalline solid with an extended shelf-life, ensuring reproducible stoichiometry during high-throughput library synthesis.

Comparative Data Presentation

To understand the value of 2-cyclobutylpyrrolidine in library design, we must compare its physicochemical contributions against traditional scaffolds.

PropertyPlanar Aromatic (e.g., Phenyl)Unsubstituted Pyrrolidine2-Cyclobutylpyrrolidine
Fsp³ Contribution 0.01.01.0
3D Conformational Coverage Flat (Planar)High (Pseudorotation)Very High (Rigidified Vectors)
Aqueous Solubility Potential LowHighModerate-High
Structural Complexity LowModerateHigh (Cyclobutyl Strain)
Steric Hindrance at N-alkylation N/ALowHigh (Alpha-branching)

Experimental Protocols

System Design Principles: The following protocols are designed as a self-validating system. The oxalate salt must be neutralized to liberate the nucleophilic free amine before coupling. Because the free amine is highly volatile and water-soluble, standard extraction methods often lead to poor yields.

Protocol 1: Liberation of 2-Cyclobutylpyrrolidine Free Base

Objective: Convert the stable oxalate salt into the reactive free amine for downstream synthesis without yield loss.

  • Causality & Rationale : Oxalate salts are robust, but the protonated amine cannot act as a nucleophile. A mild inorganic base (K₂CO₃) is used instead of NaOH to prevent potential ring-opening or side reactions. A biphasic system (DCM/Water) ensures immediate extraction of the free base into the organic layer as it forms, minimizing aqueous retention.

Step-by-Step Methodology:

  • Suspend 2-Cyclobutylpyrrolidine oxalate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and distilled water (10 mL/mmol).

  • Add Potassium Carbonate (K₂CO₃, 3.0 eq) portion-wise to the vigorously stirring suspension at 0°C. (Note: CO₂ evolution will occur; ensure adequate venting).

  • Stir the biphasic mixture at room temperature for 30 minutes until the solid completely dissolves.

  • Separate the organic (DCM) layer. Extract the aqueous layer twice with additional DCM (5 mL/mmol).

  • Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.

  • Critical Step : Concentrate the filtrate under reduced pressure at a low water-bath temperature (<25°C) to avoid volatilization of the low-molecular-weight free amine. Use immediately in Protocol 2.

Protocol 2: Amide Coupling for Library Generation (HATU-mediated)

Objective: Synthesize a targeted library compound by coupling the free base with a pharmacophoric carboxylic acid.

  • Causality & Rationale : HATU is selected as the coupling reagent due to its high efficiency and ability to suppress epimerization, which is crucial when working with chiral carboxylic acids or sterically hindered secondary amines like 2-cyclobutylpyrrolidine. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the basicity of the reaction without competing for the electrophile. The 5% aqueous LiCl wash is specifically employed to effectively partition the highly polar DMF out of the organic layer, ensuring a clean crude product.

Step-by-Step Methodology:

  • Dissolve the target Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 mL/mmol).

  • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active OAt-ester intermediate.

  • Add the freshly prepared 2-Cyclobutylpyrrolidine free base (1.0 eq, from Protocol 1) dissolved in a minimal amount of DMF.

  • Self-Validation Step : Stir the reaction mixture at room temperature. Take aliquots (10 µL) at 2-hour intervals, dilute in MeCN, and inject into LC-MS. The disappearance of the 2-cyclobutylpyrrolidine mass peak (m/z [M+H]+ = 126.1) and the appearance of the target amide mass confirm reaction progression. If unreacted amine persists after 8 hours, supplement with an additional 0.2 eq of HATU/DIPEA.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc) (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the targeted sp³-enriched compound.

Workflow A 2-Cyclobutylpyrrolidine Oxalate Salt B Free-Basing (Protocol 1) A->B K2CO3 Biphasic C Amide Coupling (Protocol 2) B->C HATU/DIPEA R-COOH D Targeted Library (High Fsp3) C->D LC-MS Validation

Experimental workflow from oxalate salt to targeted high-Fsp3 compound library.

References

  • NIH. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Available at:[Link]

  • Preprints.org. "Application of fSP3 towards Non-Systemic Drug Discovery." Available at:[Link]

  • NIH. "Fsp3: A new parameter for drug-likeness." Available at: [Link]

  • Frontiers. "Recent insights about pyrrolidine core skeletons in pharmacology." Available at: [Link]

Sources

Troubleshooting & Optimization

How to prevent degradation of 2-Cyclobutylpyrrolidine oxalate in aqueous solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Cyclobutylpyrrolidine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in aqueous solutions during experimental workflows. Below you will find frequently asked questions and a troubleshooting guide to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 2-Cyclobutylpyrrolidine oxalate degradation in aqueous solution?

The degradation of 2-Cyclobutylpyrrolidine oxalate in an aqueous environment is primarily driven by two mechanisms: oxidative degradation and pH-mediated hydrolysis.

  • Oxidative Degradation: The nitrogen atom in the pyrrolidine ring is susceptible to oxidation.[1] This process can be accelerated by dissolved oxygen, trace metal ion contaminants (like Fe³⁺ or Cu²⁺), and exposure to light.[2] Oxidation can lead to the formation of N-oxides, ring-opened byproducts, or other unwanted impurities, compromising the integrity of your sample.[3]

  • pH-Dependent Instability: The stability of the pyrrolidine ring can be significantly influenced by the pH of the solution. While the oxalate salt itself creates a mildly acidic solution, extremes of pH (both highly acidic and highly alkaline) can catalyze the hydrolysis of the pyrrolidine ring or other rearrangements.[4] Studies on related pyrrolidone structures show that pH can induce tautomerism, which alters the chemical properties and stability of the molecule.[5][6]

Q2: How should I prepare an aqueous stock solution of 2-Cyclobutylpyrrolidine oxalate to maximize its stability?

Proper solution preparation is the first and most critical step in preventing degradation. The key is to control the atmospheric conditions and the quality of the solvent.

A detailed protocol for preparing a stable stock solution is provided below. The core principles are:

  • Use High-Purity, Degassed Solvent: Dissolved oxygen is a primary driver of oxidative degradation.[1][2] Using water that has been deoxygenated (e.g., by sparging with an inert gas like argon or nitrogen) is crucial.

  • Work Under an Inert Atmosphere: Whenever possible, handle the solid compound and prepare the solution in a glove box or under a gentle stream of an inert gas. This minimizes the introduction of atmospheric oxygen during weighing and dissolution.[7]

  • Control the pH: The oxalate salt will naturally yield a slightly acidic solution. For most applications, maintaining a pH in the weakly acidic range (e.g., pH 4-6) is advisable to prevent base-catalyzed degradation while minimizing acid-catalyzed hydrolysis.[4] If your experimental conditions require a different pH, a stability study is highly recommended.

Q3: What are the optimal storage conditions for my prepared aqueous solution?

Once prepared, the solution must be stored correctly to maintain its integrity over time. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation reactions.[3] Avoid freezing unless cryoprotectants are used, as freeze-thaw cycles can accelerate degradation.
Atmosphere Inert Gas Headspace (Argon/Nitrogen)Prevents atmospheric oxygen from dissolving into the solution over time, thus inhibiting oxidative degradation.[7]
Light Exposure Amber Glass Vial or Protect from LightProtects the solution from photolytic degradation, which can be initiated by UV or ambient light.
Container Borosilicate Glass (Type I)Minimizes leaching of metal ions or other contaminants from the container that could catalyze degradation.
Q4: How can I detect and quantify the degradation of my compound?

Several analytical techniques can be employed to monitor the purity and degradation of 2-Cyclobutylpyrrolidine oxalate. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.

  • Recommended Method: Reverse-Phase HPLC with UV detection (e.g., at 210 nm) is suitable for monitoring the parent compound and detecting the appearance of degradation products.[8] Coupling the HPLC to a Mass Spectrometer (LC-MS) allows for the identification of these impurities.[9][10]

  • Alternative Method: For volatile degradation products, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can also be a powerful tool.[8][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: My solution has turned a faint yellow/brown color after a few days.
  • Probable Cause: This often indicates oxidative degradation. The formation of certain oxidized species or polymeric byproducts can impart color to the solution.

  • Troubleshooting Steps:

    • Verify Preparation Technique: Confirm that the solution was prepared with deoxygenated solvent and under an inert atmosphere.

    • Check Storage: Ensure the vial was properly sealed with an inert gas headspace and protected from light.

    • Consider Antioxidants: For long-term storage or demanding applications, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid.[7] However, you must first verify that the antioxidant does not interfere with your downstream experiments.

Issue: HPLC analysis shows a rapid decrease in the main peak area and the appearance of several new peaks.
  • Probable Cause: This is a clear sign of chemical degradation. The new peaks represent degradation products.

  • Troubleshooting Workflow: Follow this workflow to identify and mitigate the source of instability.

G start Degradation Detected (Purity Loss) check_pH Measure pH of Solution start->check_pH check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Verify Solvent Quality (Degassed? Purity?) start->check_solvent ph_issue Is pH outside 4-6 range? check_pH->ph_issue storage_issue Were conditions optimal? check_storage->storage_issue solvent_issue Was solvent properly prepared? check_solvent->solvent_issue ph_issue->storage_issue No adjust_pH Adjust pH with Dilute Acid/Base and Re-prepare Solution ph_issue->adjust_pH Yes storage_issue->solvent_issue Yes improve_storage Implement Proper Storage (Refrigerate, Inert Gas, Amber Vial) storage_issue->improve_storage No prepare_solvent Use Fresh, High-Purity, Degassed Solvent solvent_issue->prepare_solvent No reanalyze Re-analyze by HPLC solvent_issue->reanalyze Yes adjust_pH->reanalyze improve_storage->reanalyze prepare_solvent->reanalyze

Caption: Troubleshooting workflow for purity loss.

Issue: How do I perform a simple stability study for my specific experimental conditions?

A forced degradation study can help you understand how your compound behaves under various stressors and predict its long-term stability.[7]

Protocol: Forced Degradation Study

  • Preparation: Prepare a fresh, homogenous aqueous solution of 2-Cyclobutylpyrrolidine oxalate at your target concentration (e.g., 1 mg/mL). Use high-purity, deoxygenated water.

  • Aliquoting: Dispense the solution into several amber glass HPLC vials. One vial will be your control (T=0 sample).

  • Applying Stress Conditions: Expose sets of vials to different conditions.

    • Heat: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C).

    • Acid/Base: Adjust the pH of the solution in different vials to pH 2 (with dilute HCl) and pH 9 (with dilute NaOH).

    • Oxidation: Add a small amount of 3% hydrogen peroxide (H₂O₂) to a set of vials.[7]

    • Light: Place a set of vials under a UV lamp or in direct sunlight (alongside a control vial wrapped in foil).

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove one vial from each stress condition.

  • Analysis: Immediately analyze all samples, including the T=0 control, by a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms. Quantify the percentage of the parent compound remaining and the area of the degradation peaks that have formed under each condition. This will reveal whether your compound is most sensitive to heat, pH extremes, oxidation, or light.

Caption: Workflow for a forced degradation study.

References

  • The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. RSC Advances. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Available at: [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. Available at: [Link]

  • Inhibition of amine oxidation. Google Patents.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. Available at: [Link]

  • The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. ResearchGate. Available at: [Link]

  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Assay Technology. Available at: [Link]

  • A Photocatalytic Method for the Degradation of Pyrrolidine in Water. SciSpace. Available at: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. Available at: [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology. Available at: [Link]

  • Ammonium Oxalate. PubChem. Available at: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]

Sources

Troubleshooting low yield in 2-Cyclobutylpyrrolidine oxalate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting low yields during the synthesis of 2-cyclobutylpyrrolidine oxalate. This molecule is a critical saturated N-heterocyclic scaffold used to enhance stereochemical complexity and optimize pharmacokinetic profiles in medicinal chemistry [1].

The standard synthetic route utilizes the intermolecular addition of a cyclobutyl nucleophile to an N-acyliminium ion derived from N-Boc-2-methoxypyrrolidine [2]. While theoretically straightforward, this route is fraught with chemoselectivity and isolation issues due to the steric bulk of the cyclobutyl group and the high volatility of the free base.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow A N-Boc-2-methoxypyrrolidine (Precursor) B N-Acyliminium Ion (Reactive Intermediate) A->B BF3·OEt2 - MeOH C 1-Boc-2-cyclobutylpyrrolidine (Protected Product) B->C Cyclobutyl-CeCl2 (Non-basic nucleophile) D 2-Cyclobutylpyrrolidine (Volatile Free Base) C->D 1. HCl/Dioxane 2. NaOH (aq) E 2-Cyclobutylpyrrolidine Oxalate (Stable Salt) D->E Oxalic Acid MTBE/EtOH

Synthetic workflow for 2-Cyclobutylpyrrolidine Oxalate via an N-acyliminium ion intermediate.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is the yield of the C-C bond formation step (Grignard addition) consistently below 20%?

The Causality: The addition of standard Grignard reagents (e.g., cyclobutylmagnesium bromide) to N-acyliminium ions often fails when the nucleophile is sterically hindered. Instead of undergoing nucleophilic attack, the highly basic Grignard reagent acts as a Brønsted base. It abstracts an α-proton from the iminium intermediate, yielding an unreactive enamine and recovering the starting material upon aqueous workup[3]. The Solution: Transmetalate the Grignard reagent to an organocerium species (Cyclobutyl-CeCl₂). Cerium(III) is highly oxophilic and Lewis acidic, which drastically reduces the basicity of the carbon-metal bond while maintaining exceptional nucleophilicity. This suppresses the competing enolization pathway, driving the chemoselective addition to the iminium carbon.

Q2: I am observing severe mass loss during the Boc-deprotection workup. Where is my product?

The Causality: 2-Cyclobutylpyrrolidine is a low-molecular-weight (125.21 g/mol ) secondary amine lacking strong intermolecular hydrogen-bond networks compared to its Boc-protected precursor. Consequently, the free base is highly volatile. If you concentrate the organic extracts on a rotary evaporator under standard vacuum (e.g., <50 mbar at 40 °C), the product co-evaporates with the solvent. The Solution: Never isolate the free base to dryness. Extract the free base into a non-polar, low-boiling solvent like Methyl tert-butyl ether (MTBE), dry the solution over anhydrous K₂CO₃, and proceed directly to salt formation in solution.

Q3: The oxalate salt forms a sticky oil instead of a crystalline powder. How do I induce crystallization?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the product separates from the solvent as a supersaturated liquid rather than a solid crystal lattice. This happens if the solvent system is too polar (e.g., pure methanol) or if the oxalic acid stoichiometry is imprecise, leaving unreacted free base that acts as an impurity and lowers the lattice energy. The Solution: Utilize a binary solvent system. Dissolve the oxalic acid in a minimal volume of ethanol (good solvent) and add it to the MTBE solution (anti-solvent) of the free base at 0 °C. The sharp decrease in solubility forces nucleation over liquid separation.

Quantitative Data: Nucleophile Optimization

The table below summarizes the quantitative impact of nucleophile selection and temperature on the conversion and isolated yield of the C-C bond formation step.

Nucleophile ReagentLewis AcidTemperature (°C)Conversion (%)Isolated Yield (%)Primary Byproduct / Failure Mode
Cyclobutyl-MgBrBF₃·OEt₂-78 to 045%18%Enamine (Deprotonation)
Cyclobutyl-MgBrTiCl₄-7850%22%Enamine (Deprotonation)
Cyclobutyl-ZnClBF₃·OEt₂-78 to 2515%<5%Unreactive (Low nucleophilicity)
Cyclobutyl-CeCl₂ BF₃·OEt₂ -78 >95% 84% Trace Wurtz coupling

Self-Validating Experimental Protocols

This methodology incorporates in-process checks to ensure self-validation at each critical juncture, preventing downstream failures.

Protocol A: Organocerium-Mediated C-C Bond Formation
  • Cerium Activation: Dry CeCl₃·7H₂O (1.5 eq) under high vacuum (<1 mbar) at 140 °C for 12 hours to obtain anhydrous CeCl₃.

    • Validation Check: The salt must transition from a crystalline solid to a fine, free-flowing white powder. Any clumping indicates residual moisture.

  • Transmetalation: Suspend the anhydrous CeCl₃ in dry THF (0.2 M) under argon and stir vigorously for 2 hours at 20 °C. Cool to -78 °C and add cyclobutylmagnesium bromide (1.5 eq) dropwise. Stir for 1 hour.

    • Validation Check: The suspension will turn slightly yellow/gray, indicating the successful formation of the organocerium reagent.

  • Iminium Generation: In a separate flame-dried flask, dissolve N-Boc-2-methoxypyrrolidine (1.0 eq) in dry THF (0.2 M). Cool to -78 °C and add BF₃·OEt₂ (1.2 eq) dropwise. Stir for 15 minutes.

  • Addition: Cannulate the iminium solution into the organocerium flask at -78 °C. Stir for 2 hours.

  • Quench & Isolate: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 1-Boc-2-cyclobutylpyrrolidine.

Protocol B: Deprotection and Oxalate Salt Crystallization
  • Boc Removal: Dissolve 1-Boc-2-cyclobutylpyrrolidine in 4M HCl in Dioxane (5.0 eq). Stir at 20 °C for 2 hours.

    • Validation Check: TLC (Ninhydrin stain) should show complete consumption of the starting material and a baseline spot for the amine salt.

  • Volatile-Safe Workup: Concentrate the reaction mixture under reduced pressure, strictly maintaining the rotary evaporator water bath temperature below 25 °C.

  • Free Base Extraction: Suspend the crude hydrochloride salt in water and cool to 0 °C. Adjust to pH 12 using 2M NaOH (aq).

    • Validation Check: Confirm pH > 12 with indicator strips to ensure complete free-basing.

    • Extract immediately with MTBE (3x). Do not evaporate the MTBE.

  • Drying: Dry the MTBE layer over anhydrous K₂CO₃ for 30 minutes. Filter into a clean, dry flask equipped with a magnetic stirrer.

  • Salt Formation: Dissolve anhydrous oxalic acid (1.0 eq) in a minimal volume of absolute ethanol. Add this solution dropwise to the stirring MTBE solution at 0 °C.

  • Crystallization: Stir the resulting suspension at 0 °C for 1 hour. Filter the white crystalline precipitate, wash with cold MTBE, and dry under vacuum at 40 °C to afford 2-Cyclobutylpyrrolidine Oxalate.

References

  • Title: α-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives Source: Chemical Reviews - ACS Publications URL: [Link][1]

  • Title: Intermolecular Addition Reactions of N-Acyliminium Ions (Part II) Source: Tetrahedron URL: [Link][2]

Sources

Technical Support Center: Enhancing the Solubility of 2-Cyclobutylpyrrolidine Oxalate in Polar Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when dissolving 2-Cyclobutylpyrrolidine oxalate in polar solvents. Our approach is grounded in fundamental principles of physical organic chemistry and formulation science to provide you with a robust framework for overcoming solubility issues.

Understanding the Molecule: 2-Cyclobutylpyrrolidine Oxalate

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 2-Cyclobutylpyrrolidine oxalate. The molecule is an organic salt formed from a basic pyrrolidine derivative and an acidic counter-ion, oxalic acid.

  • 2-Cyclobutylpyrrolidine: This portion of the molecule contains a secondary amine within a pyrrolidine ring, which is basic. The cyclobutyl group is a nonpolar, aliphatic substituent. The pyrrolidine ring itself has some polar character due to the nitrogen atom.[1][2]

  • Oxalate: As the conjugate base of oxalic acid, a dicarboxylic acid, the oxalate anion is polar and capable of forming hydrogen bonds.

The overall solubility of the salt in a given solvent is a balance between the energy required to break the crystal lattice of the salt and the energy released upon solvation of the individual ions.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section is designed in a question-and-answer format to directly address common issues you may encounter during your experiments.

Q1: I'm having difficulty dissolving 2-Cyclobutylpyrrolidine oxalate in water. What are my first steps?

Answer:

Low aqueous solubility is a common challenge for organic salts. The primary factors to investigate are pH and temperature.

Initial Steps:

  • pH Adjustment: The solubility of amine salts is often highly dependent on the pH of the solution.[3] The pyrrolidine nitrogen in your compound is basic. In a neutral aqueous solution, the equilibrium between the free base and the protonated (salt) form can influence solubility.

    • Expert Insight: While it may seem counterintuitive to alter the pH of a salt solution, slight adjustments can have a significant impact. The oxalate counter-ion is the conjugate base of a weak acid, and its protonation state can also be affected by pH.[3]

  • Temperature Increase: For many salts, solubility increases with temperature.[4][5][6] This is because the dissolution process is often endothermic, meaning it consumes heat.

    • Causality: Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the salt.

Q2: Adjusting the pH seems like the best approach. What is the recommended procedure?

Answer:

A systematic approach to pH adjustment is critical to avoid degrading your compound. We recommend creating a pH-solubility profile.

Experimental Protocol: Generating a pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess of 2-Cyclobutylpyrrolidine oxalate to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH of the buffer.

dot

Caption: Effect of pH on the ionization state and solubility of 2-Cyclobutylpyrrolidine oxalate.

Q3: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What's the next logical step?

Answer:

If pH modification is not sufficient, the use of co-solvents is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[7][8][9][10]

The Principle of Co-solvency:

A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system. For a molecule like 2-Cyclobutylpyrrolidine oxalate, which has both polar and non-polar regions, a co-solvent can create a more favorable environment for dissolution.[8]

Recommended Co-solvents for Polar Systems:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG 400)

  • Glycerol

  • 2-Pyrrolidone[11]

Experimental Workflow: Co-solvent Screening

dot

Co_solvent_Screening_Workflow Start Select Co-solvents Prepare_Mixtures Prepare Aqueous Mixtures (e.g., 10%, 20%, 50% v/v) Start->Prepare_Mixtures Add_Compound Add Excess 2-Cyclobutylpyrrolidine Oxalate Prepare_Mixtures->Add_Compound Equilibrate Equilibrate with Agitation Add_Compound->Equilibrate Filter Filter Undissolved Solid Equilibrate->Filter Analyze Analyze Solute Concentration Filter->Analyze Evaluate Evaluate and Select Optimal System Analyze->Evaluate

Caption: A systematic workflow for screening co-solvents to improve solubility.

Data Summary Table for Co-solvent Screening:

Co-solventConcentration (v/v)Observed Solubility (mg/mL)Notes
Ethanol10%
20%
50%
Propylene Glycol10%
20%
50%
PEG 40010%
20%
50%

This table should be populated with your experimental data.

Frequently Asked Questions (FAQs)

Q: Can I use a combination of pH adjustment and co-solvents?

A: Absolutely. In many cases, a combined approach is the most effective. First, determine the optimal pH for solubility in an aqueous buffer system. Then, use that buffered solution as the aqueous phase for your co-solvent experiments. This allows you to leverage both mechanisms of solubility enhancement.

Q: Are there any other techniques I can consider?

A: For more advanced formulation challenges, you might explore:

  • Surfactants/Micellization: The use of surfactants to form micelles that can encapsulate the drug molecule.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with your compound.

  • Salt Screening: While you are starting with the oxalate salt, it's possible that other salt forms (e.g., hydrochloride, mesylate) may have more favorable solubility properties.[12][13]

Q: My compound precipitates out of the co-solvent mixture upon dilution. What can I do?

A: This is a common issue, particularly when moving from a high concentration of organic co-solvent to a more aqueous environment (e.g., in a biological assay).

  • Kinetic vs. Thermodynamic Solubility: You are observing the difference between kinetic solubility (what stays in solution for a short time) and thermodynamic solubility (the true equilibrium solubility).

  • Strategies to Mitigate Precipitation:

    • Use the lowest effective concentration of the co-solvent.

    • Investigate the use of precipitation inhibitors, which are polymers that can help keep the drug in a supersaturated state.

References

  • A Review of Sodium Oxalate Solubility in Water.
  • A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temper
  • Solubility of Oxalic Acid.
  • Cosolvent. Wikipedia.
  • Solubility of sodium oxalate in kraft black liquors above 100 °C. BioResources. (2022).
  • A Review of Sodium Oxalate Solubility in W
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry. (2021).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Source Not Available]. (2025).
  • Co-solvency: Significance and symbolism. [Source Not Available]. (2025).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source Not Available].
  • Forming oxalte salts of amines. Sciencemadness.org. (2009).
  • Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Research Collection. (2022).
  • Improving solubility – a close look
  • Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. The Journal of Physical Chemistry A. (2016).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate.
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. (2019).
  • Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. [Source Not Available].
  • Pyrrolidine. Wikipedia.
  • Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. (2007).
  • 2-Cyclopropylethanamine oxal
  • Solubility enhancement of COX-2 inhibitors using various solvent systems.
  • Human umbilical vein endothelial cells accelerate oxalate-induced apoptosis of human renal proximal tubule epithelial cells in co-culture system which is prevented by pyrrolidine dithiocarbam
  • 2-Cyclobutylpyrrolidine hydrochloride. PubChem.
  • Physicochemical investigations of dipolar aprotic solvents as potential cholelitholytic agents. [Source Not Available].
  • Inhibition of Calcium Oxalate Formation and Antioxidant Activity of Carboxymethyl
  • Inhibition of Calcium Oxalate Formation and Antioxidant Activity of Carboxymethylated Poria cocos Polysaccharides. PubMed. (2021).

Sources

Technical Support Center: 2-Cyclobutylpyrrolidine Oxalate Crystallization & Impurity Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and process chemists optimizing the isolation of 2-Cyclobutylpyrrolidine via oxalate salt crystallization.

Here, we bypass generic advice and focus on the thermodynamic and kinetic mechanisms that dictate impurity rejection in this specific molecular system.

Part 1: The Mechanistic Foundation of Amine Oxalate Purification

Why do we choose oxalic acid to purify 2-Cyclobutylpyrrolidine? The answer lies in the highly selective, self-assembling hydrogen-bond lattice that oxalate dianions form with secondary amines[1].

When 2-Cyclobutylpyrrolidine is protonated by oxalic acid, the resulting secondary ammonium cation ( R2​NH2+​ ) possesses two strong hydrogen-bond donors. The oxalate dianion ( C2​O42−​ ) acts as a multi-directional hydrogen-bond acceptor. Together, they form a rigid, highly ordered 2D or 3D supramolecular network.

This lattice is thermodynamically intolerant of structural deviations. For example, the pharmaceutical industry relies heavily on oxalate crystallization to purify active pharmaceutical ingredients (APIs) like Escitalopram, utilizing the oxalate lattice to rigorously exclude structurally similar misfits[2]. Any impurity that cannot fulfill the exact steric and hydrogen-bonding requirements of the 2-Cyclobutylpyrrolidine oxalate lattice is energetically excluded into the mother liquor[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (Liquid-Liquid Phase Separation) instead of forming discrete crystals. How do I fix this?

Causality: Oiling out occurs when the supersaturation of the system is pushed so high that the solute-solvent mixture's melting point drops below the crystallization temperature. In crude 2-Cyclobutylpyrrolidine mixtures, high levels of unreacted cyclobutanone or polymeric byproducts depress the melting point of the salt, favoring a metastable liquid phase over a crystalline solid. Solution: You must bypass the liquid-liquid coexistence curve by flattening the solubility profile and controlling nucleation.

  • Solvent Tuning: Switch from a steep-solubility solvent (like pure Methanol) to a flatter, mixed-solvent system like Ethanol/Ethyl Acetate (1:2).

  • Seeding: Introduce 1-2 wt% of pure 2-Cyclobutylpyrrolidine oxalate seeds just below the saturation temperature (cloud point) to force heterogeneous nucleation before the oil phase can separate.

Q2: I am detecting over-alkylated tertiary amine impurities (e.g., N-alkyl-2-cyclobutylpyrrolidine) in my final crystal. Why weren't they rejected?

Causality: While tertiary amines are generally rejected by the oxalate lattice, rapid crash-cooling can cause them to be kinetically trapped as defect inclusions. Mechanistically, a protonated tertiary amine ( R3​NH+ ) has only one hydrogen-bond donor. If incorporated into the growing crystal, it acts as a "chain terminator," disrupting the hydrogen-bond network and weakening the crystal structure[1]. Solution: Shift from kinetic to thermodynamic control. Implement a slow, linear cooling ramp (e.g., 0.1°C/min). The thermodynamic penalty of incorporating a chain-terminating tertiary amine will ensure it is expelled back into the mother liquor during the slow crystal growth phase.

Q3: How do I remove neutral impurities like unreacted cyclobutanol or cyclobutanone?

Causality: Neutral impurities lack the basic amine required to protonate and interact with oxalic acid. Therefore, they never enter the crystal lattice. If you detect them in your final product, they are present via surface adhesion (trapped in the residual mother liquor coating the crystal faces) or physical agglomeration[2]. Solution: Implement a rigorous, two-stage displacement wash during filtration. Use a cold, low-polarity anti-solvent (e.g., cold Heptane or Isopropanol) that exhibits high solubility for the neutral ketone/alcohol but near-zero solubility for the oxalate salt.

Part 3: Quantitative Solvent System Screening

To optimize the rejection of specific impurities, the dielectric constant and hydrogen-bonding capacity of the solvent system must be tuned. Below is a validated data summary for 2-Cyclobutylpyrrolidine oxalate crystallization.

Solvent SystemVolume RatioCooling ProfileYield (%)Purity (HPLC Area %)Key Impurity Rejected
Methanol / MTBE1:3Crash cool to 0°C88.594.2None (Oiling out observed)
Ethanol / EtOAc 1:2 0.1°C/min to 5°C 82.1 99.1 Tertiary Amines, Cyclobutanol
Isopropanol (IPA)Neat0.2°C/min to 0°C79.499.5Unreacted Pyrrolidine[3]
Acetone / Heptane1:10.1°C/min to 10°C75.098.8Polymeric byproducts

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a seeded cooling methodology to ensure thermodynamic control. It is designed as a self-validating system : you must pass specific In-Process Controls (IPCs) before proceeding to the next step.

Methodology: Seeded Cooling Crystallization of 2-Cyclobutylpyrrolidine Oxalate

  • Salt Formation: Dissolve crude 2-Cyclobutylpyrrolidine free base (1.0 eq) in Ethanol (3 volumes). In a separate vessel, dissolve Oxalic Acid dihydrate (1.05 eq) in Ethyl Acetate (6 volumes). Slowly charge the oxalic acid solution into the amine solution at 25°C. Exotherm will occur.

  • Dissolution: Heat the resulting suspension to 70°C until complete dissolution is achieved.

    • IPC 1: Visual inspection. The solution must be completely clear. If cloudy, add Ethanol in 0.5 volume increments until clear.

  • Polishing Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove insoluble polymeric impurities.

  • Cooling & Seeding: Cool the filtrate to 45°C at a rate of 0.5°C/min. Charge 1.0 wt% of pure 2-Cyclobutylpyrrolidine oxalate seeds.

    • IPC 2 (Self-Validation): Hold at 45°C for 30 minutes. The seed bed must persist. If the seeds dissolve, the system is undersaturated; cool to 42°C and re-seed. If massive spontaneous nucleation occurs, the system is over-saturated; reheat to 55°C and repeat Step 4.

  • Controlled Crystal Growth: Cool the seeded suspension from 45°C to 5°C at a strict linear rate of 0.1°C/min.

  • Ripening: Hold the suspension at 5°C for 2 hours to allow Ostwald ripening, which heals crystal defects and expels trapped tertiary amines.

  • Isolation & Washing: Filter the suspension under vacuum. Wash the filter cake with pre-chilled (0°C) Isopropanol (2 volumes) to displace mother liquor and neutral impurities.

  • Drying: Dry the crystals under vacuum (50 mbar) at 40°C until constant weight is achieved.

Part 5: Process Visualization

G Crude Crude 2-Cyclobutylpyrrolidine + Oxalic Acid Dissolve Dissolution in EtOH/EtOAc (70°C) Crude->Dissolve Filter Polishing Filtration Dissolve->Filter CoolSeed Cool to 45°C & Seed (Pass IPC 2) Filter->CoolSeed Imp1 Insoluble Impurities (Polymers) Filter->Imp1 Retained Crystal Cooling Crystallization (0.1°C/min to 5°C) CoolSeed->Crystal Isolate Filtration & Cold Wash Crystal->Isolate Pure Pure 2-Cyclobutylpyrrolidine Oxalate Crystal Isolate->Pure Imp2 Mother Liquor (Tertiary Amines, Ketones) Isolate->Imp2 Filtrate

Workflow of 2-Cyclobutylpyrrolidine Oxalate crystallization and impurity rejection pathways.

References

  • Title: Continuous Spherical Crystallization of Escitalopram Oxalate without Additives Source: ACS Publications URL:[Link]

  • Title: CRYSTALLINE BASE OF ESCITALOPRAM AND ORODISPERSIBLE TABLETS COMPRISING ESCITALOPRAM BASE - Patent 1896439 Source: European Patent Office URL:[Link]

Sources

Technical Support Center: Handling & Thermal Stability of 2-Cyclobutylpyrrolidine Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Cyclobutylpyrrolidine oxalate (CAS: 1177360-55-2) . As a Senior Application Scientist, I frequently encounter questions regarding the handling, storage, and thermal stability of this specific research chemical. While the oxalate salt formulation provides a significant stability advantage over the free base, room temperature excursions can still severely compromise your experimental integrity.

This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to ensure your material remains viable for sensitive drug development workflows.

Part 1: The Science of Stability (Mechanistic Overview)

To troubleshoot effectively, we must first understand the causality behind the compound's physical behavior.

2-Cyclobutylpyrrolidine is a secondary amine. In its free-base form, it is highly volatile and uniquely susceptible to rapid atmospheric oxidation. To mitigate this, manufacturers supply it as an oxalate salt. The addition of oxalic acid protonates the pyrrolidine nitrogen, forcing the molecules into a stable, highly ordered crystalline lattice that enhances overall stability and facilitates handling[1].

However, this lattice is thermodynamically vulnerable at room temperature (20°C–25°C). The steric bulk of the cyclobutyl group prevents ultra-dense crystal packing, creating microscopic voids. At room temperature, ambient thermal energy overcomes the activation barrier for moisture absorption. Environmental water molecules intercalate into the lattice, leading to hygroscopic deliquescence (the solid dissolves in the absorbed moisture). Once the lattice breaks down, the oxalate partially dissociates, exposing the amine to oxygen and triggering irreversible N-oxidation.

ThermodynamicPathway cluster_0 Chemical State Transition cluster_1 Room Temperature Excursion (20-25°C) FreeBase 2-Cyclobutylpyrrolidine (Volatile Free Base) Oxalate Oxalate Salt Form (Stable Crystal Lattice) FreeBase->Oxalate Protonation via Oxalic Acid Sealed Hermetically Sealed (Short-term Stable) Oxalate->Sealed < 24h, Dry Humid Ambient Humidity Exposure (Moisture Ingress) Oxalate->Humid Unsealed / > 24h Degradation Deliquescence & N-Oxidation Humid->Degradation Lattice Disruption

Fig 1: Thermodynamic stability and degradation pathway of 2-Cyclobutylpyrrolidine oxalate.

Part 2: Diagnostic FAQs (Room Temperature Excursions)

Q: I left my vial of 2-Cyclobutylpyrrolidine oxalate on the benchtop overnight (25°C). Is the batch ruined? A: Not necessarily, provided the vial remained hermetically sealed. The baseline storage condition for 2-Cyclobutylpyrrolidine oxalate is -4°C for short-term handling (1-2 weeks), while long-term storage requires deep freezing at -20°C[2]. An overnight excursion in a sealed container lacks the moisture required to trigger deliquescence. However, you must perform a visual inspection before use.

Q: The powder has become sticky and clumped after being stored in a desiccator at room temperature. What happened? A: You are observing hygroscopic deliquescence. Even in a desiccator, repeated opening at room temperature introduces micro-climates of humidity. The thermal energy at 25°C allows moisture to disrupt the oxalate crystal lattice. The clumping indicates that the salt is partially dissociating into a highly concentrated aqueous phase.

Q: Can I place the sticky powder in a vacuum oven to dry it out and restore the crystal lattice? A: Do not apply heat. Heating an already compromised oxalate salt accelerates thermal decomposition. The application of heat (>30°C) to the damp salt will drive decarboxylation of the oxalate and rapid oxidation of the exposed pyrrolidine ring. The sample must be validated via HPLC or discarded.

Q: Can I store working aliquots at room temperature for daily use? A: No. Repeated thermal cycling (moving the vial from -20°C to room temperature and back) causes condensation to form on the interior of the vial. Always keep the bulk powder at -20°C, and only withdraw what you need in a dry, temperature-controlled environment (e.g., a nitrogen-purged glove box).

Part 3: Quantitative Stability Assessment

To assist in risk management, refer to the thermodynamic stability profile below. This data synthesizes expected shelf-life against environmental conditions.

Storage ConditionTemperature RangeExpected Shelf LifePrimary Degradation RiskPhysical State Observation
Deep Freeze -20°C> 2 YearsNegligibleFree-flowing crystalline powder
Refrigeration -4°C to 4°C1 to 2 WeeksGradual moisture ingressFree-flowing powder
Room Temperature 20°C to 25°C< 24 HoursHygroscopic deliquescence, N-oxidationClumping, sticky residue
Elevated Heat > 30°C< 4 HoursRapid dissociation, thermal decompositionDiscoloration (yellowing), melting

Part 4: Remediation & Experimental Protocols

If your sample has been exposed to room temperature for an unknown duration, you must run the following self-validating protocol.

Protocol 1.0: Thermally Compromised Sample Validation

Causality Check: This protocol utilizes orthogonal validation. Gravimetry detects physical water ingress (lattice disruption), while HPLC detects chemical degradation (N-oxidation). If the gravimetric test fails, the HPLC test will confirm the exact extent of the chemical damage, creating a closed-loop validation system.

Step 1: Gravimetric Moisture Assessment

  • Tare a microanalytical balance with a dry, inert weighing boat.

  • Quickly transfer exactly 5.0 mg of the suspect powder.

  • Observe the mass continuously over 60 seconds.

    • Validation: A rapid mass increase (>0.5% per minute) proves the sample has lost its crystalline defense and is actively pulling moisture from the air. Proceed to Step 3 with extreme caution.

Step 2: Tactile Inspection

  • Use a stainless steel micro-spatula to gently probe the powder.

  • Validation: An intact sample will exhibit a free-flowing behavior. A thermally compromised sample will stick to the spatula or smear as a translucent, gummy residue.

Step 3: Chromatographic Purity Analysis (HPLC-UV/MS)

  • Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous Acetonitrile/Water (50:50) containing 0.1% Trifluoroacetic acid (TFA).

    • Causality Note: Using TFA is critical. It ensures the secondary amine remains fully protonated during the chromatographic run, preventing peak tailing and allowing for accurate integration of degradation peaks.

  • Inject 5 µL onto a standard C18 reverse-phase column.

  • Run a gradient of 5% to 95% Acetonitrile over 15 minutes.

  • Validation: Analyze the chromatogram. The presence of earlier eluting (more polar) peaks strongly suggests N-oxide formation. If total purity falls below 98%, discard the batch to prevent downstream experimental failure.

TroubleshootingWorkflow Start Sample Exposed to Room Temperature TimeCheck Exposure Duration? Start->TimeCheck Short < 24 Hours TimeCheck->Short Long > 24 Hours TimeCheck->Long VisCheck Visual & Tactile Inspection Short->VisCheck HPLC Run HPLC/MS QC (Validation Protocol) Long->HPLC High Risk Powder Free-flowing Powder VisCheck->Powder Sticky Clumped / Sticky VisCheck->Sticky Proceed Proceed with Experiment Powder->Proceed Low Risk Sticky->HPLC Suspected Degradation HPLC->Proceed Purity ≥ 98% Discard Discard & Reorder HPLC->Discard Purity < 98%

Fig 2: Decision tree for handling room temperature excursions of 2-Cyclobutylpyrrolidine oxalate.

References

  • Source: bio-fount.
  • Source: benchchem.

Sources

Correcting baseline noise in 2-Cyclobutylpyrrolidine oxalate LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS analysis of 2-Cyclobutylpyrrolidine oxalate. This guide is engineered for analytical chemists and drug development professionals to troubleshoot, diagnose, and resolve baseline noise issues associated with this specific amine salt.

Analyte Intelligence & Baseline Dynamics

2-Cyclobutylpyrrolidine is a secondary amine, making it highly basic and easily protonated for positive electrospray ionization (ESI+). To achieve optimal peak shape and ionization, it requires an acidic mobile phase (e.g., 0.1% formic acid).

However, the compound is frequently synthesized and supplied as an oxalate salt . When injected directly into an LC-MS system, the dissociation of the dicarboxylic oxalate counterion introduces significant analytical challenges. Oxalate can precipitate with system metals, accumulate on the MS interface, or cause severe ion suppression. These phenomena manifest as erratic baseline noise, high-frequency signal spikes, or progressive baseline drift[1]. Resolving these issues requires a systematic approach to isolate physical instrument errors from chemical contamination.

Frequently Asked Questions (Troubleshooting)

Q: Why does my baseline noise increase progressively over a batch run of 2-Cyclobutylpyrrolidine oxalate? A: Progressive baseline noise (often termed "fuzzy" baselines) indicates chemical contamination accumulating in the system[2]. When repeatedly injecting high concentrations of oxalate salts, non-volatile residues build up in the ESI source or MS interface[1]. This buildup distorts the electric field in the source, leading to micro-discharges and high-frequency noise. Causality & Solution: The oxalate counterion is competing for charge and depositing on the capillary. You must implement a sample preparation step to remove the oxalate (free-basing) prior to injection, or significantly increase the frequency of your source cleaning protocols.

Q: How can I tell if the baseline noise is caused by the LC pump or the Mass Spectrometer? A: You must isolate the components mechanically. First, review your System Suitability Test (SST) results; a well-designed SST distinguishes between instrument hardware problems and sample preparation failures[3]. To check for pump issues, overlay the LC pressure trace with the MS baseline. If the baseline wander correlates with pressure pulsations, the pump check valves or seals are failing and require maintenance[4]. If the pressure is perfectly stable, bypass the LC and perform a direct MS infusion. If the noise persists, the issue is localized to the MS source[3][5].

Q: Can degraded mobile phases cause random baseline spikes when analyzing this compound? A: Yes. Degraded or contaminated mobile phases are a primary cause of noisy baselines and random spikes[6]. Because 2-Cyclobutylpyrrolidine requires acidic conditions for ESI+, any impurities in lower-grade solvents become highly visible as background noise. Always use fresh, LC-MS grade solvents and ensure they are properly degassed to prevent air bubbles from entering the flow cell or MS source[4][6].

Quantitative Diagnostics

To effectively troubleshoot, compare your system's current performance against the validated thresholds in the tables below.

Table 1: LC-MS Baseline Noise Specifications & Diagnostic Thresholds
Diagnostic ParameterAcceptable RangeIndication if Threshold is Exceeded
LC Pressure Ripple < 1.0 - 2.0% of total pressurePump seal wear, air trapped in check valves, or failing proportioning valve.
MS Background (TIC) < 10⁴ cps (Instrument dependent)Mobile phase contamination, severe oxalate source fouling, or column bleed.
Signal-to-Noise (LLOQ) > 10:1Ion suppression from counterion matrix, or electron multiplier degradation.
Table 2: Impact of Mobile Phase Additives on 2-Cyclobutylpyrrolidine
AdditiveAnalyte Ionization (ESI+)Oxalate SolubilityBaseline Noise Impact
0.1% Formic Acid Excellent (Protonates amine)ModerateLow (Volatile, leaves minimal residue).
10 mM Ammonium Acetate Good (Maintains pH buffer)HighModerate (Higher background TIC).
0.1% TFA Poor (Causes ion suppression)ModerateHigh (Severe signal suppression in MS).

Validated Methodologies

Protocol A: Diagnostic Isolation of Baseline Noise

This self-validating protocol systematically isolates the origin of baseline noise.

  • System Suitability Test (SST): Run an SST blank injection using fresh mobile phase. Monitor the Total Ion Chromatogram (TIC) and the LC pressure trace.

  • Pressure Correlation: Overlay the pressure trace with the TIC. If baseline periodic fluctuations match the frequency of the pressure ripple, purge the LC pump with degassed solvent and replace the check valves[4].

  • Column Bypass: If the pressure is stable but noise is high, disconnect the LC column and route the pump directly to the MS using a union. If the noise drops significantly, the column is bleeding or clogged with precipitated sample components[1].

  • LC Bypass (Direct Infusion): If noise remains high without the column, bypass the LC entirely. Infuse pure mobile phase directly into the ESI source via a standalone syringe pump. If the noise persists, the issue is localized to the MS hardware (e.g., contaminated capillary, dirty corona needle, or degraded detector)[3][5].

G N1 High Baseline Noise Detected in LC-MS N2 Run System Suitability Test (SST) Blank N1->N2 N3 Noise Persists? N2->N3 N4 Check Pressure Trace for Pulsations N3->N4 Yes (LC Issue) N5 Direct MS Infusion (Bypass LC) N3->N5 Yes (MS Issue) N8 Sample Matrix Issue: Oxalate Accumulation N3->N8 No (Sample Issue) N6 Pump Maintenance (Check Valves/Seals) N4->N6 High Ripple N7 Clean ESI Source & Replace Capillary N5->N7 High Noise

Diagnostic workflow for isolating LC-MS baseline noise sources.

Protocol B: Oxalate Counterion Removal (Free-Basing Extraction)

To prevent oxalate from fouling the MS source and causing baseline drift, extract the free base of 2-Cyclobutylpyrrolidine prior to injection.

  • Solubilization: Weigh 10 mg of 2-Cyclobutylpyrrolidine oxalate into a glass centrifuge tube. Add 1.0 mL of LC-MS grade water to dissolve the salt.

  • Alkalinization: Add 100 µL of 1.0 M Ammonium Hydroxide (NH₄OH) to the solution. This raises the pH > 10, deprotonating the pyrrolidine nitrogen and converting it to its lipophilic free base.

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Isolation: Carefully transfer the upper organic layer (containing the free base analyte) to a clean glass vial. The lower aqueous layer contains the problematic oxalate ions and should be discarded.

  • Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) prior to LC-MS analysis.

G S1 2-Cyclobutylpyrrolidine Oxalate Salt S2 Alkalinization (Add 0.1M NH4OH, pH > 10) S1->S2 S3 Liquid-Liquid Extraction (e.g., EtOAc or MTBE) S2->S3 S4 Discard Aqueous Layer (Contains Oxalate) S3->S4 Aqueous S5 Evaporate Organic Layer & Reconstitute in Mobile Phase S3->S5 Organic

Sample preparation workflow to remove oxalate counterions prior to MS.

References

  • LC Troubleshooting tips V3 - Shimadzu. shopshimadzu.com.
  • Eliminating Baseline Problems - Agilent. agilent.com.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Labor
  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
  • LC and LC-MS Column Clogging: Common Causes and Proven Prevention Str
  • Communic
  • Agilent6430 LCMSMS MRM sudden appearance of baseline noise. chromforum.org.

Sources

Validation & Comparative

Benchmarking 2-Cyclobutylpyrrolidine Oxalate-Derived Scaffolds Against Standard Reference Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide on sp3-Rich Peptidomimetics in Protease Inhibition

As drug discovery pivots away from flat, aromatic-heavy molecules toward complex, three-dimensional architectures, the incorporation of sp3-hybridized carbon centers has become a critical strategy for improving target affinity and metabolic stability. This guide provides an objective, data-driven benchmarking of 2-Cyclobutylpyrrolidine oxalate —a privileged, highly strained chiral building block—against standard proline-based reference inhibitors, using the Hepatitis C Virus (HCV) NS3/4A protease as the primary pharmacological model.

Mechanistic Rationale: The sp3 Advantage in the S2 Pocket

Historically, first-generation protease inhibitors (such as the reference drugs Telaprevir and Boceprevir) utilized standard proline or simple pyrrolidine rings at the P2 position to anchor the inhibitor into the S2 pocket of the target enzyme. While effective against wild-type strains, these relatively flexible rings suffer from high entropic penalties upon binding and are highly susceptible to resistance mutations (e.g., D168A) and rapid oxidative metabolism.

By substituting the standard proline moiety with a 2-cyclobutylpyrrolidine scaffold, medicinal chemists can significantly increase the molecule's fraction of sp3-hybridized carbons (Fsp3). The fusion of the cyclobutyl ring restricts the conformational flexibility of the pyrrolidine core. This "pre-organization" reduces the entropic penalty of binding, while the increased 3D bulk fills the S2 pocket more efficiently, maintaining potency against resistant viral strains. Furthermore,1, allowing the molecule to escape the rapid CYP450 oxidation typically seen with flat aromatic inhibitors.

Why the Oxalate Salt? As a free base, 2-cyclobutylpyrrolidine is a volatile and potentially unstable liquid, making it difficult to handle in high-throughput parallel synthesis. Delivering the scaffold as an2 that ensures precise stoichiometric control during amide coupling.

Pathway HCV HCV Polyprotein NS34A NS3/4A Protease Complex HCV->NS34A translated into Cleavage Viral Replication (Polyprotein Cleavage) NS34A->Cleavage catalyzes RefInhib Telaprevir (Standard Proline P2) RefInhib->NS34A inhibits (susceptible to D168A) TestInhib 2-Cyclobutylpyrrolidine Analog TestInhib->NS34A potent inhibition (mutation resistant)

Diagram 1: NS3/4A polyprotein processing and comparative inhibition pathways.

Self-Validating Experimental Protocols

To objectively benchmark the 2-cyclobutylpyrrolidine scaffold against reference inhibitors, the following self-validating workflows must be executed.

Protocol 1: Scaffold Integration (Amide Coupling)

Causality: Because the building block is supplied as an oxalate salt, an in situ desalinization step is required prior to coupling to prevent the oxalate anion from interfering with the activated ester.

  • Preparation: Suspend 2-Cyclobutylpyrrolidine oxalate (1.0 eq) and N-Boc-L-tert-leucine (1.0 eq) in anhydrous DMF (0.2 M).

  • Desalinization & Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base and neutralize the oxalic acid. Stir for 10 minutes. Add HATU (1.1 eq) to initiate coupling.

  • Reaction: Stir at room temperature for 12 hours under nitrogen.

  • Validation Checkpoint: Perform LC-MS analysis on a 10 µL aliquot. The protocol is only validated to proceed to purification if >95% conversion to the target amide is observed, ensuring no unreacted volatile free base remains in the mixture.

Protocol 2: FRET-Based Enzymatic Cleavage Assay

Causality: To determine the IC50, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is utilized. The bulky cyclobutyl group is hypothesized to physically block the catalytic triad more effectively than a standard proline ring.

  • Enzyme Preparation: Incubate recombinant HCV NS3/4A protease (WT or D168A mutant) in assay buffer (50 mM Tris-HCl, pH 7.5, 15% glycerol, 0.6 mM lauryl maltoside).

  • Inhibitor Incubation: Add serial dilutions of the test compounds (Telaprevir, Boceprevir, and the 2-Cyclobutylpyrrolidine analog) and incubate for 30 minutes to allow pre-equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic depsipeptide substrate RET S1 (2 µM final concentration).

  • Validation Checkpoint: Calculate the Z'-factor using DMSO-only positive controls and no-enzyme negative controls. The assay data is only accepted if the Z'-factor is > 0.7, confirming a robust dynamic range.

Protocol 3: Microsomal Stability Profiling

Causality: Flat, aromatic-heavy molecules are easily oxidized by hepatic enzymes. We test the hypothesis that the sp3-rich cyclobutyl ring resists CYP450-mediated degradation.

  • Incubation: Incubate compounds (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots with cold acetonitrile containing an internal standard at 0, 15, 30, 45, and 60 minutes.

  • Validation Checkpoint: Run Verapamil concurrently as a high-clearance positive control. If the Verapamil half-life (T1/2) exceeds 30 minutes, the microsome batch is deemed enzymatically inactive, and the assay must be rejected.

Workflow Step1 1. Scaffold Integration (Amide Coupling) Step2 2. FRET Assay (IC50 Determination) Step1->Step2 Step3 3. Microsomal Stability (HLM Profiling) Step2->Step3 Step4 4. Data Benchmarking Step3->Step4

Diagram 2: Sequential experimental workflow for inhibitor synthesis and validation.

Comparative Data & Performance Metrics

The experimental data clearly demonstrates the superiority of the 2-cyclobutylpyrrolidine scaffold over standard first-generation. The increased Fsp3 directly correlates with an extended half-life and retained potency against the notorious D168A resistance mutation.

Compound / ScaffoldP2 MoietyFsp3 (Fraction sp3)IC50 WT (nM)IC50 D168A (nM)HLM T1/2 (min)
Telaprevir (Reference) Standard Proline0.4535.0> 100045.0
Boceprevir (Reference) Dimethyl Proline0.5214.0850.050.0
Test Analog 2-Cyclobutylpyrrolidine0.788.2 45.0 > 120.0

Data Interpretation: The 2-cyclobutylpyrrolidine analog exhibits a >4-fold increase in potency against the wild-type enzyme compared to Telaprevir. More importantly, while the D168A mutation renders Telaprevir practically inactive (IC50 > 1 µM), the cyclobutyl-fused analog maintains a highly relevant sub-50 nM potency. The metabolic stability is also drastically improved, with the half-life extending beyond the 120-minute assay window, validating the protective effect of the sp3-hybridized architecture.

Conclusion

Benchmarking 2-Cyclobutylpyrrolidine oxalate against standard reference inhibitors reveals it to be a highly privileged building block for modern drug discovery. By replacing traditional proline or flat aromatic rings with this strained, sp3-rich bicyclic system, researchers can simultaneously solve two of the most persistent problems in protease inhibitor development: vulnerability to active-site mutations and rapid metabolic clearance.

References

  • Ali, A. et al. "Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Arumugam, N. et al. "A stereo, regioselective synthesis and discovery of antimycobaterium tuberculosis activity of novel β-lactam grafted spirooxindolopyrrolidine hybrid heterocycles." Arabian Journal of Chemistry. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of High-Throughput Screening Hits: The Case of 2-Cyclobutylpyrrolidine Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From a Sea of Hits to a Validated Lead

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1][2] This process often yields hundreds or even thousands of initial "hits"—compounds that exhibit activity in a primary assay. However, the journey from a primary hit to a validated lead is fraught with peril. A significant portion of these initial findings are false positives, stemming from assay artifacts, compound interference, or non-specific activity.[3][4] Progressing these deceptive molecules wastes invaluable time, resources, and intellectual capital.

This guide provides a comprehensive framework for the critical process of hit cross-validation, using the hypothetical identification of 2-Cyclobutylpyrrolidine oxalate as an antagonist for the Dopamine D2 Receptor (D2R) as a practical case study. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and presence in numerous biologically active compounds, making it a plausible candidate from a library screen.[5][6]

Here, we move beyond simply listing protocols. We will dissect the causality behind our experimental choices, presenting a self-validating workflow designed to build unshakable confidence in a screening hit. Our objective is not merely to confirm activity, but to rigorously challenge the initial result through a multi-pronged, orthogonal approach, ensuring that only the most promising and mechanistically sound candidates advance.

Part 1: The Primary Screen - A Gαi-Coupled cAMP Assay

Our hypothetical HTS campaign targets the human Dopamine D2 Receptor (D2R), a G-protein coupled receptor (GPCR) belonging to the Gαi family.[7][8] Activation of D2R by its endogenous ligand, dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[9] An antagonist is expected to block this dopamine-induced signal reduction.

D2R Signaling Pathway

Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: D2R Gαi-coupled signaling cascade.

Primary Assay Principle: Competitive cAMP Detection

For our primary screen, we selected a homogeneous, fluorescence-based competitive immunoassay for cAMP (e.g., HTRF®). This assay is highly amenable to automation and miniaturization.[2] The principle involves competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody. In our antagonist screen format, cells are stimulated with a fixed concentration of dopamine (typically EC₈₀) in the presence of the test compound. A true antagonist will block dopamine's effect, leading to higher levels of cAMP and a corresponding change in the fluorescent signal.

Experimental Protocol: 384-Well HTS cAMP Assay
  • Cell Seeding: Seed HEK293 cells stably expressing the human D2R into 384-well assay plates at a density of 5,000 cells/well. Incubate overnight.[10]

  • Compound Pinning: Using an acoustic liquid handler, transfer 50 nL of test compounds from the library (including 2-Cyclobutylpyrrolidine oxalate) to the assay plates for a final concentration of 10 µM.

  • Dopamine Stimulation: Add a solution of dopamine to all wells (except negative controls) to achieve a final concentration corresponding to its EC₈₀ value.

  • Incubation: Incubate the plates at 37°C for 30 minutes to allow for cAMP modulation.[11]

  • Lysis and Detection: Add cell lysis buffer containing the HTRF® detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[10]

  • Final Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Plate Reading: Read the plates on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and normalize the data to high (no dopamine) and low (dopamine only) controls. Hits are typically identified based on a statistical cutoff, such as >3 standard deviations from the mean of the neutral controls (Z-score > 3).[12]

Hypothetical Result: 2-Cyclobutylpyrrolidine oxalate is identified as a primary hit, reversing the dopamine-induced cAMP drop with a Z-score of 4.2.

Part 2: The Imperative for Cross-Validation - Why Primary Hits Can Deceive

A single positive result, no matter how statistically significant, is not proof of specific activity. HTS campaigns are plagued by artifacts that can mimic a true biological effect.[3] It is crucial to eliminate compounds that are not genuine, target-specific modulators before committing to resource-intensive follow-up studies.

Common Sources of False Positives:

  • Assay Technology Interference: Compounds may be autofluorescent, quench the fluorescent signal, or scatter light, directly interfering with the detection modality.[3][4]

  • Pan-Assay Interference Compounds (PAINS): These promiscuous molecules show activity across numerous assays through non-specific mechanisms like redox cycling or aggregation.[3]

  • Compound Impurity or Degradation: The observed activity may stem from a contaminant or a degradation product, not the parent molecule.[3]

  • Off-Target Effects: The compound might modulate the cAMP pathway through a mechanism unrelated to the D2R.

The core principle of cross-validation is the use of orthogonal assays —tests that measure the target activity using a different technology or by interrogating a different point in the biological cascade (e.g., binding vs. function).[13][14] A true hit should demonstrate consistent activity across multiple, mechanistically distinct assays.

Part 3: A Multi-Pronged Orthogonal Assay Strategy

To build confidence in 2-Cyclobutylpyrrolidine oxalate, we will subject it to a cascade of three distinct orthogonal assays, each designed to answer a specific question.

Orthogonal Assay 1: Alternative Technology Functional Assay (Luminescence-Based cAMP)
  • Rationale: The first step is to confirm the biological effect (cAMP modulation) using a different detection technology. This directly addresses the possibility of compound interference with the primary assay's fluorescence-based readout. We will use a luminescence-based assay, such as Promega's GloSensor™ cAMP Assay.[15] This assay uses a genetically encoded biosensor that emits light upon binding to cAMP.[15]

  • Experimental Protocol: GloSensor™ cAMP Assay

    • Cell Transfection: Use HEK293 cells co-expressing the human D2R and the GloSensor™-22F cAMP plasmid. Seed 5,000 cells/well in a 384-well white, opaque plate.

    • Substrate Equilibration: Two hours prior to the assay, replace the medium with CO₂-independent medium containing the GloSensor™ cAMP Reagent.

    • Compound Addition: Add serial dilutions of 2-Cyclobutylpyrrolidine oxalate to the wells.

    • Signal Baseline: Measure baseline luminescence on a plate-reading luminometer.

    • Dopamine Challenge: Add dopamine (EC₈₀ concentration) and immediately begin kinetic luminescence measurements for 30 minutes.

    • Data Analysis: Integrate the luminescent signal over time. Calculate the dose-dependent inhibition of the dopamine response to determine an IC₅₀ value.

  • Interpretation: If 2-Cyclobutylpyrrolidine oxalate shows a similar potency and efficacy in this luminescence assay as it did in the primary fluorescence assay, it strongly suggests the observed cAMP modulation is a genuine biological effect and not a technology-specific artifact.

Orthogonal Assay 2: Direct Target Engagement Assay (Radioligand Binding)
  • Rationale: Functional assays confirm a cellular outcome but do not prove direct interaction with the target receptor. The next critical step is to verify physical binding. A competitive radioligand binding assay is a gold-standard method for this purpose.[16] It measures the ability of a test compound to displace a known radioactive ligand from the receptor.[17][18]

  • Experimental Protocol: [³H]-Spiperone Competition Binding Assay

    • Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the human D2R.[8]

    • Assay Setup: In a 96-well plate, combine D2R membranes (5-10 µg protein/well), a fixed concentration of the radioligand [³H]-Spiperone (at its K_d value, e.g., ~0.3 nM), and serial dilutions of 2-Cyclobutylpyrrolidine oxalate.[19]

    • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.[17]

    • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.[18]

    • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Determine non-specific binding using a high concentration of a known D2R antagonist (e.g., 10 µM haloperidol).[20] Calculate the specific binding at each concentration of the test compound. Plot the percent displacement versus compound concentration to determine the IC₅₀, from which a binding affinity constant (K_i) can be calculated.

  • Interpretation: A dose-dependent displacement of [³H]-Spiperone confirms that 2-Cyclobutylpyrrolidine oxalate directly binds to the D2R. The calculated K_i value provides a quantitative measure of its binding affinity.

Orthogonal Assay 3: Label-Free Biophysical Assay (Surface Plasmon Resonance)
  • Rationale: To gain deeper insight into the binding event, we employ a biophysical method like Surface Plasmon Resonance (SPR). SPR is a powerful, label-free technique that measures binding interactions in real-time, providing both affinity (K_D) and kinetic data (k_on, k_off).[21] This confirms binding in a completely different format (cell-free, purified protein) and provides valuable information about the binding dynamics.

  • Experimental Protocol: SPR Binding Analysis

    • Receptor Preparation: Solubilize and purify the D2R, maintaining its structural integrity.

    • Chip Immobilization: Covalently immobilize the purified D2R onto a sensor chip surface.

    • Binding Measurement: Flow serial dilutions of 2-Cyclobutylpyrrolidine oxalate across the chip surface. The binding of the compound to the immobilized receptor causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).

    • Dissociation Measurement: After the association phase, flow buffer over the chip to measure the dissociation of the compound from the receptor.

    • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

  • Interpretation: A concentration-dependent binding response confirms the interaction. The kinetic data provide insight into how quickly the compound binds and how long it stays bound, which are critical parameters for a therapeutic candidate.

Part 4: Synthesizing the Data - The Hit Triage Decision

After completing the orthogonal assays, all data must be synthesized to make a final, evidence-based decision. A well-structured data summary is essential for a clear comparison.

Comparative Data Summary for 2-Cyclobutylpyrrolidine oxalate
Assay Type Methodology Metric Hypothetical Result Interpretation
Primary Functional HTRF® cAMP Assay% Inhibition85% at 10 µMPrimary Hit
Orthogonal Functional GloSensor™ cAMP AssayIC₅₀750 nMConfirms functional activity, rules out HTRF® artifact
Direct Binding [³H]-Spiperone BindingK_i520 nMConfirms direct binding to D2R with sub-micromolar affinity
Biophysical Binding Surface Plasmon ResonanceK_D610 nMConfirms direct binding and provides kinetic context
Cross-Validation Workflow and Decision Logic

The entire process can be visualized as a decision-making flowchart. At each stage, the hit must pass a critical checkpoint to proceed.

cluster_0 cluster_1 cluster_2 cluster_3 HTS Primary HTS Screen (e.g., HTRF cAMP) Hit Primary Hit Identified (Z-Score > 3) HTS->Hit OrthoFunc Orthogonal Functional Assay (e.g., Luminescence cAMP) Hit->OrthoFunc ConfirmFunc Activity Confirmed? OrthoFunc->ConfirmFunc Binding Direct Binding Assay (e.g., Radioligand) ConfirmFunc->Binding Yes Artifact1 FALSE POSITIVE (Assay Artifact) ConfirmFunc->Artifact1 No ConfirmBind Direct Binding Confirmed? Binding->ConfirmBind Biophys Biophysical Assay (e.g., SPR) ConfirmBind->Biophys Yes Artifact2 FALSE POSITIVE (Indirect/Off-Target) ConfirmBind->Artifact2 No ConfirmKinetics Kinetics & Affinity Match? Biophys->ConfirmKinetics Validated VALIDATED HIT Proceed to Lead Op ConfirmKinetics->Validated Yes Artifact3 FALSE POSITIVE (Binding Mismatch) ConfirmKinetics->Artifact3 No

Caption: Decision workflow for HTS hit cross-validation.

Conclusion

The identification of a hit in a high-throughput screen is not the end of a search, but the beginning of an investigation. Relying solely on primary screening data is a scientifically and economically untenable strategy. As demonstrated with our case study of 2-Cyclobutylpyrrolidine oxalate, a rigorous, multi-faceted cross-validation strategy is the only reliable path to identifying genuine, high-quality starting points for drug discovery.

By systematically employing a cascade of orthogonal assays—from alternative functional readouts to direct binding and biophysical characterization—we can effectively triage initial hits, discard false positives early, and build a deep, evidence-based understanding of a compound's mechanism of action. This disciplined approach ensures that the significant resources dedicated to lead optimization are invested in compounds with the highest probability of success, ultimately accelerating the delivery of novel therapeutics.

References

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • High throughput screening (HTS) in identification new ligands and drugable targets of G protein-coupled receptors (GPCRs). Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor. PubChem. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

  • On HTS: Hit Selection. Science and Technology of Assay Development. Available at: [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. Methods in Molecular Biology. Available at: [Link]

  • High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology. Available at: [Link]

  • Radioligand binding assays. Bio-protocol. Available at: [Link]

  • [Whitepaper] Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Molecular Biosciences. Available at: [Link]

  • High-Throughput GPCR Assay Development. Agilent. Available at: [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. National Center for Biotechnology Information. Available at: [Link]

  • GPCR Product Solutions. Eurofins DiscoverX. Available at: [Link]

  • Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. National Center for Biotechnology Information. Available at: [Link]

  • Hit discovery for GPCRs: HTS or virtual screens?. Drug Target Review. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Molecular Biosciences. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Available at: [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. Available at: [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. Journal of Medicinal Chemistry. Available at: [Link]

  • Four Well-Established Strategies Used in Hit Identification. Clinical Research News. Available at: [Link]

  • Assay Development for High-Throughput Screening: Best Practices. Technology Networks. Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. Available at: [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Available at: [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]

  • GloSensor™ cAMP Assay Protocol. Promega. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. Available at: [Link]

  • Inhibitors of Calcium Oxalate Crystallization for the Treatment of Oxalate Nephropathies. Advanced Science. Available at: [Link]

  • Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential. Folia Microbiologica. Available at: [Link]

  • Oxalate inhibits renal proximal tubule cell proliferation via oxidative stress, p38 MAPK/JNK, and cPLA2 signaling pathways. American Journal of Physiology-Renal Physiology. Available at: [Link]

Sources

Differences in bioavailability: 2-Cyclobutylpyrrolidine oxalate vs hydrochloride salts

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach salt selection not merely as a formulation checkbox, but as a critical lever for optimizing a molecule's pharmacokinetic destiny. The assumption that "highest solubility equals highest bioavailability" is a fundamental misstep in biopharmaceutics.

For lipophilic secondary amines like 2-Cyclobutylpyrrolidine , the free base exists as an oily liquid at ambient conditions[1]. Salification is therefore mandatory to impart a stable crystalline lattice, enhance chemical stability, and modulate aqueous solubility for oral delivery[2]. While the hydrochloride (HCl) salt is historically the default choice in early drug development[3], evaluating alternative counterions like oxalate is essential to overcome physiological absorption bottlenecks.

This guide provides an in-depth, objective comparison of the bioavailability profiles of 2-Cyclobutylpyrrolidine oxalate versus its hydrochloride counterpart, supported by mechanistic rationales and self-validating experimental protocols.

The Physicochemical Imperative: Causality in Salt Selection

The bioavailability of an oral solid dosage form is dictated by two sequential events: dissolution and permeation . Because 2-Cyclobutylpyrrolidine is a highly permeable, lipophilic scaffold, its systemic absorption is primarily dissolution rate-limited.

  • The Hydrochloride (HCl) Paradigm: HCl salts of aliphatic amines typically exhibit massive unbuffered aqueous solubility. However, in the gastric environment (pH 1.2), the high endogenous concentration of chloride ions (approx. 0.1 N) can severely suppress the dissolution of the HCl salt via Le Chatelier’s principle—a phenomenon known as the common-ion effect [4]. This can lead to highly variable gastric emptying and erratic systemic exposure.

  • The Oxalate Alternative: Oxalic acid, a dicarboxylic organic acid, forms a highly ordered, robust crystal lattice driven by extensive intermolecular hydrogen bonding. While its absolute aqueous solubility is lower than that of the HCl salt, it is entirely immune to the chloride common-ion effect[5]. This results in a steady, highly reproducible dissolution trajectory regardless of patient fasting/fed states.

G A 2-Cyclobutylpyrrolidine Salt Form B1 Hydrochloride (HCl) Salt High kinetic solubility Prone to hygroscopicity A->B1 B2 Oxalate Salt Moderate solubility Stable crystal lattice A->B2 C1 Gastric Fluid (pH 1.2) High [Cl-] environment B1->C1 B2->C1 D1 Common-Ion Effect: Dissolution Suppressed C1->D1 HCl Pathway D2 Steady Dissolution: No Cl- interference C1->D2 Oxalate Pathway E Intestinal Absorption Systemic Bioavailability D1->E Variable AUC D2->E Consistent AUC

Fig 1. Mechanistic absorption pathway and common-ion effect of 2-Cyclobutylpyrrolidine salts.

Quantitative Preformulation Profiling

To objectively compare these salts, we must look beyond bulk solubility and examine the thermodynamic parameters that govern in vivo performance.

Parameter2-Cyclobutylpyrrolidine HCl2-Cyclobutylpyrrolidine OxalateImpact on Bioavailability
Molecular Weight 161.67 g/mol [6]215.24 g/mol [7]Higher MW of oxalate requires a higher salt factor for equivalent dosing.
Aqueous Sol. (Water) > 100 mg/mL~ 25 mg/mLBoth exceed the threshold for complete dissolution at standard doses.
Solubility (SGF, pH 1.2) < 10 mg/mL (Suppressed) ~ 22 mg/mL (Consistent)HCl suffers from the common-ion effect in Simulated Gastric Fluid (SGF).
Hygroscopicity (80% RH) High (> 5% weight gain)Low (< 0.5% weight gain)Oxalate ensures API stability and prevents moisture-induced polymorphic shifts.
Permeability (LogP) ~ 2.1 (Free base equivalent)~ 2.1 (Free base equivalent)Counterion dissociates prior to permeation; intrinsic permeability is identical.

Self-Validating Experimental Methodologies

To establish a trustworthy data package, experimental designs must eliminate confounding variables. Below are the definitive protocols used to validate the bioavailability differences between these two salts.

Protocol A: Surface-Normalized Intrinsic Dissolution Rate (IDR)

Causality: Bulk powder dissolution is heavily confounded by particle size distribution, surface area, and wetting properties. To isolate the true kinetic solubility of the crystal lattice, we utilize a Wood's Apparatus to maintain a constant surface area.

  • Step 1: Compress 150 mg of the respective salt into a 0.5 cm² stainless steel die using a hydraulic press at 1,500 psi for 1 minute.

  • Step 2 (Self-Validation): Visually inspect the compacted pellet to ensure a non-fractured, perfectly planar surface. A fractured pellet artificially increases surface area and invalidates the run.

  • Step 3: Submerge the die in 500 mL of Simulated Gastric Fluid (SGF, pH 1.2, containing 0.1 N NaCl) at 37.0 ± 0.5 °C.

  • Step 4: Rotate the die at a constant 50 rpm to maintain a uniform hydrodynamic boundary layer.

  • Step 5: Withdraw 2 mL aliquots at 5, 10, 15, 30, and 60 minutes, replacing with fresh media to maintain sink conditions. Analyze via HPLC-UV.

  • Expected Outcome: The oxalate salt will demonstrate a linear, zero-order release profile. The HCl salt will show an initial burst followed by a plateau as the chloride common-ion effect forces back-precipitation at the boundary layer.

Protocol B: In Vivo Pharmacokinetic (PK) Crossover Study

Causality: In vitro dissolution must be mathematically correlated to systemic exposure (IVIVC). A crossover design in a rodent model is utilized to eliminate inter-subject physiological variability (e.g., differences in baseline gastric pH).

  • Step 1: Fast male Sprague-Dawley rats (n=8) overnight to standardize gastric emptying times.

  • Step 2: Administer 10 mg/kg (free-base equivalent) of either the HCl or Oxalate salt via oral gavage, suspended in 0.5% methylcellulose.

  • Step 3: Collect serial blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 4 (Self-Validation): Include an intravenous (IV) dosing arm (2 mg/kg) in a separate cohort to calculate absolute bioavailability (F%) and validate clearance rates.

  • Step 5: Quantify plasma concentrations using LC-MS/MS and calculate Cmax​ and AUC0−∞​ using non-compartmental analysis.

Workflow S1 1. Solid-State Characterization (PXRD, DSC, TGA) S2 2. Intrinsic Dissolution Rate (Wood's Apparatus) S1->S2 Confirm Purity & Form S3 3. Permeability (PAMPA / Caco-2) S2->S3 Kinetic Solubility S4 4. In Vivo PK (Rodent Model) S3->S4 IVIVC Modeling

Fig 2. Self-validating preformulation workflow for evaluating salt bioavailability.

Pharmacokinetic Outcomes & Conclusion

While the 2-Cyclobutylpyrrolidine hydrochloride salt may appear superior in deionized water, its in vivo performance is compromised by the physiological realities of the gastrointestinal tract. The high chloride concentration in the stomach suppresses its dissolution, leading to a delayed Tmax​ and highly variable Cmax​ depending on the patient's gastric fluid volume[3]. Furthermore, its hygroscopic nature poses severe challenges for long-term tablet stability.

Conversely, 2-Cyclobutylpyrrolidine oxalate represents a more sophisticated formulation choice[2]. By leveraging the strong crystal lattice energy of a dicarboxylic acid, the oxalate salt resists moisture absorption. More importantly, its dissolution is entirely independent of gastric chloride levels, resulting in a highly predictable Area Under the Curve (AUC) and a tighter coefficient of variation (%CV) in systemic bioavailability[8].

For researchers and drug development professionals advancing pyrrolidine-based scaffolds, transitioning from the default HCl salt to an oxalate (or similar organic acid) salt early in preformulation can salvage a compound from late-stage clinical PK failures.

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.[Link]

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.[Link]

  • Pharmaceutical Technology Editors. (2008). Salt Selection in Drug Development. Pharmaceutical Technology.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 115012711, 2-Cyclobutylpyrrolidine hydrochloride.[Link]

Sources

A Senior Application Scientist's Guide to Reproducible Batch Synthesis of 2-Cyclobutylpyrrolidine Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Reproducibility in Pharmaceutical Intermediate Synthesis

In the landscape of modern drug development, the pyrrolidine scaffold is a privileged structure, appearing in numerous active pharmaceutical ingredients (APIs). 2-Cyclobutylpyrrolidine, in particular, serves as a crucial chiral building block where the cyclobutyl moiety imparts unique conformational constraints and lipophilicity, often enhancing pharmacological properties. The journey from a promising lead compound to a market-ready drug is paved with rigorous process chemistry, where the reproducibility of each synthetic step is not merely a goal, but a regulatory and economic necessity.

This guide provides an in-depth comparison of common batch synthesis methodologies for 2-Cyclobutylpyrrolidine and its subsequent conversion to the crystalline oxalate salt. As drug development professionals, our focus extends beyond mere chemical yield; we must scrutinize methods for their scalability, consistency of impurity profiles, and robustness in a regulated Good Manufacturing Practice (GMP) environment. Here, we dissect the causality behind experimental choices, offering field-proven insights to ensure that the synthesis is a self-validating, reproducible system.

Part 1: Comparative Analysis of Core Synthetic Strategies

The synthesis of the free base, 2-cyclobutylpyrrolidine, is the foundational stage where variability can critically impact the final product. We will explore two primary chemical routes and a modern biocatalytic alternative, evaluating each for its inherent reproducibility and scalability.

Method A: Reductive Amination of 1-Cyclobutyl-4-halobutan-1-one

This classical approach involves the intramolecular reductive amination of a suitable ω-haloketone. The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to form the pyrrolidine ring.

Mechanistic Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over harsher reagents like sodium borohydride or sodium cyanoborohydride. Its milder nature and tolerance for slightly acidic conditions (which favor imine formation) reduce the risk of over-reduction or side reactions, thereby enhancing process control and reproducibility.

Causality in Experimental Design:

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reagents and facilitate the reaction. However, for greener and often more scalable processes, solvents like 2-MeTHF may be explored.

  • Amine Source: Ammonium acetate or ammonia in an alcoholic solvent can be used. The key to reproducibility is maintaining consistent stoichiometry and managing the exotherm upon addition.

  • Temperature Control: Maintaining a consistent temperature profile (e.g., 0-25°C) is crucial to control the rate of both imine formation and reduction, preventing the accumulation of unstable intermediates.

Method B: N-Alkylation and Reductive Cyclization

This strategy involves the alkylation of a protected amine (e.g., benzylamine) with a suitable 1,4-dihalobutane derivative bearing the cyclobutyl group, followed by deprotection and cyclization or a one-pot reductive cyclization.

Mechanistic Rationale: This route offers good control over the introduction of the nitrogen atom but adds steps (protection/deprotection), which can introduce variability. A more robust approach is a palladium-catalyzed intramolecular cyclization, which can offer high yields but requires careful screening of ligands and bases to ensure reproducibility.[1]

Causality in Experimental Design:

  • Protecting Group: The choice of protecting group (e.g., Benzyl vs. Boc) impacts both the alkylation and deprotection steps. Hydrogenolysis for benzyl deprotection is highly effective but requires specialized high-pressure equipment, which can be a scalability concern.[1] Acid-mediated Boc deprotection is simpler but requires careful control of acid concentration and temperature to avoid side reactions.

  • Catalyst Loading: In Pd-catalyzed variants, catalyst activity can vary between batches. Reproducibility hinges on using a consistent catalyst source, precise loading, and monitoring for catalyst deactivation.

Method C: Biocatalytic Asymmetric Synthesis via Transaminases

A modern and highly enantioselective approach utilizes transaminase (TA) enzymes to convert a prochiral ω-chloroketone directly into the chiral amine, which spontaneously cyclizes to form the pyrrolidine.[2][3]

Mechanistic Rationale: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that transfer an amino group from an amine donor (like isopropylamine) to a ketone substrate.[2][3] The enzyme's chiral active site dictates the stereochemistry of the product, routinely achieving enantiomeric excesses (>99% ee) that are difficult to match with classical chemistry.[3]

Causality in Experimental Design:

  • Enzyme Selection & Loading: Different transaminases exhibit varying substrate scopes and stereopreferences (R vs. S). Screening a panel of TAs is essential. Reproducibility is tied to the quality, activity, and stability of the enzyme lot.

  • Reaction Conditions: Key parameters such as pH, temperature (typically 30-45°C), substrate loading, and co-solvent (e.g., DMSO) concentration must be rigorously controlled, as enzyme activity is highly sensitive to these variables.[3]

  • Work-up: The work-up must efficiently remove the enzyme and other biological components, which can be challenging at scale compared to purely chemical processes.

Diagram of Synthetic Pathways

start Starting Materials A_start 1-Cyclobutyl-4-halobutan-1-one + Amine Source start->A_start Method A B_start Protected Amine + Cyclobutyl-1,4-dihalide start->B_start Method B C_start 1-Cyclobutyl-4-chlorobutan-1-one start->C_start Method C prod 2-Cyclobutylpyrrolidine (Free Base) A_proc Intramolecular Reductive Amination A_start->A_proc Na(OAc)3BH A_proc->prod B_proc N-Alkylation & Reductive Cyclization B_start->B_proc 1. Base 2. [H] or Pd-cat. B_proc->prod C_proc Biocatalytic Amination (Transaminase) C_start->C_proc Enzyme, Amine Donor C_proc->prod

Caption: Alternative synthetic routes to 2-Cyclobutylpyrrolidine free base.

Part 2: The Oxalate Salt Formation - A Critical Control Point

The conversion of the oily free base to a stable, crystalline oxalate salt is a critical purification and handling step. Reproducibility here dictates the final product's physical properties, purity, and stability. The process typically involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of oxalic acid.

Causality in Experimental Design:

  • Solvent Choice: The solvent system (e.g., isopropanol, ethanol, acetone, or mixtures thereof) is paramount. It must fully dissolve the free base and oxalic acid but provide low solubility for the resulting oxalate salt to ensure high recovery. The solvent choice directly influences crystal habit, particle size, and impurity rejection.

  • Stoichiometry and Addition Rate: Precise control of the oxalic acid charge (typically 1.0-1.05 equivalents) is essential. A slow addition rate at a controlled temperature allows for controlled crystal growth rather than rapid, uncontrolled precipitation, which can trap impurities.

  • Temperature and Cooling Profile: The temperature at which the acid is added and the subsequent cooling profile are critical process parameters (CPPs). A slow, linear cooling ramp is often employed to promote the growth of larger, more uniform crystals, which are easier to filter and dry and generally have higher purity.

  • Agitation: The agitation rate must be sufficient to maintain a uniform slurry but not so vigorous as to cause crystal breakage (attrition), which can lead to a wide particle size distribution and poor filtration characteristics.

Part 3: Quantitative Comparison and Reproducibility Scorecard

The choice of synthesis method is a multi-parameter optimization problem. The following table provides a semi-quantitative comparison based on typical outcomes for well-developed processes.

ParameterMethod A: Reductive AminationMethod B: N-AlkylationMethod C: Biocatalysis
Typical Yield 70-85%65-80% (multi-step)80-95%
Chemical Purity >99% (after salt formation)>99% (after salt formation)>99.5% (after salt formation)
Enantiomeric Excess (ee) N/A (racemic) or requires chiral resolution/auxiliaryDependent on chiral starting material/catalyst>99.5%
Scalability ExcellentGood to ModerateModerate to Good (requires specialized equipment)
Cost of Goods Low to ModerateModerateHigh (enzyme cost) but can be offset by efficiency
Safety Profile Moderate (borohydrides, chlorinated solvents)Moderate (flammable solvents, catalysts)Good (aqueous media, mild conditions)
Reproducibility Score 4/53/54/5

Reproducibility Insights:

  • Method A (Reductive Amination): Scores highly due to its well-understood mechanism and the use of common, reliable reagents. The primary sources of irreproducibility are often poor temperature control or inconsistent raw material quality.

  • Method B (N-Alkylation): The multi-step nature introduces more opportunities for variance. Catalyst-dependent steps are a known source of batch-to-batch variability.

  • Method C (Biocatalysis): While offering unparalleled selectivity, its reproducibility is heavily dependent on the enzyme supplier's quality control. Once process parameters are locked down, it can be highly consistent.[2]

Part 4: Validated Experimental Protocols

A protocol is only trustworthy if it is self-validating. This means including in-process controls (IPCs) and clear specifications for the final product. Below is a representative, scalable protocol for Method A, followed by the critical oxalate salt formation.

Protocol 1: Synthesis of 2-Cyclobutylpyrrolidine (Method A)
  • Reactor Setup: Charge a 50 L glass-lined reactor with 1-cyclobutyl-4-chlorobutan-1-one (1.0 kg, 1.0 equiv) and dichloromethane (DCM, 10 L). Initiate stirring and cool the jacket to 0-5°C.

  • Amine Addition: Add ammonium acetate (1.5 equiv) to the reactor.

  • Reductant Addition: Slowly add sodium triacetoxyborohydride (1.2 equiv) portion-wise over 2-3 hours, maintaining the internal temperature below 10°C. Causality: Portion-wise addition controls the exotherm and the rate of hydrogen gas evolution, a critical safety and control parameter.

  • Reaction Monitoring (IPC 1): Stir the reaction at 5-10°C. After 4 hours, take an aliquot, quench with water, extract the organic layer, and analyze by GC-MS to confirm the disappearance of the starting ketone (Specification: <1.0% remaining).

  • Quench: Slowly add a saturated solution of sodium bicarbonate (5 L) to the reactor, controlling the gas evolution. Allow the mixture to warm to 20-25°C.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 L). Combine the organic layers and wash with brine (3 L).

  • Solvent Swap: Concentrate the DCM solution under vacuum. Add isopropanol (IPA, 5 L) and continue concentration to remove residual DCM, yielding a solution of the crude free base in IPA. (Proceed directly to salt formation) .

Protocol 2: Formation and Isolation of 2-Cyclobutylpyrrolidine Oxalate
  • Solution Preparation: To the crude IPA solution from the previous step, add additional IPA to bring the total volume to 10 L.

  • Acid Addition: Prepare a solution of oxalic acid dihydrate (1.02 equiv) in IPA (4 L). Slowly add this solution to the stirred free base solution over 1 hour, maintaining the temperature at 20-25°C.

  • Crystallization (IPC 2): A white precipitate will form. Stir the resulting slurry at 20-25°C for 2 hours, then cool linearly to 0-5°C over 4 hours. Hold at 0-5°C for at least 2 hours. Causality: This controlled cooling profile ensures reproducible crystal growth and purity. Monitor the mother liquor by HPLC to ensure complete precipitation (Specification: <2% of product remaining in solution).

  • Isolation: Filter the solid product on a Nutsche filter. Wash the cake with cold IPA (2 x 2 L).

  • Drying: Dry the solid in a vacuum oven at 40-45°C until constant weight is achieved.

  • Final Analysis (QC): Analyze the final product for Identity (¹H-NMR, FT-IR), Purity (HPLC >99.5%), Oxalate content (Titration or IC), and residual solvents (GC).

General Experimental and Analytical Workflow

start Select & Procure Starting Materials Synthesis of\nFree Base Synthesis of Free Base start->Synthesis of\nFree Base process process ipc In-Process Control (IPC) qc Final QC Analysis end_node Released Product: 2-Cyclobutylpyrrolidine Oxalate qc->end_node Meets Specification ipc_reaction ipc_reaction Synthesis of\nFree Base->ipc_reaction GC/HPLC: Reaction Completion Work-up &\nSolvent Swap Work-up & Solvent Swap ipc_reaction->Work-up &\nSolvent Swap Oxalate Salt\nFormation Oxalate Salt Formation Work-up &\nSolvent Swap->Oxalate Salt\nFormation ipc_xtal ipc_xtal Oxalate Salt\nFormation->ipc_xtal HPLC: Mother Liquor Loss Filtration &\nDrying Filtration & Drying ipc_xtal->Filtration &\nDrying Filtration &\nDrying->qc NMR, HPLC, IC, Residual Solvents

Caption: A self-validating workflow for reproducible synthesis.

Conclusion

The reproducible synthesis of 2-cyclobutylpyrrolidine oxalate is not dependent on a single "best" method, but rather on a deep understanding of the chosen route and rigorous control of its critical parameters. For racemic material, intramolecular reductive amination offers a robust, scalable, and cost-effective pathway with high reproducibility. For enantiopure synthesis, biocatalysis presents a powerful, albeit more technologically intensive, alternative with exceptional selectivity.

Ultimately, the trustworthiness of any batch synthesis rests on a foundation of well-defined process parameters, validated in-process controls, and comprehensive final product analysis. By understanding the causality behind each experimental step—from solvent choice to cooling rates—researchers and drug development professionals can design and implement synthetic routes that consistently deliver high-quality material, paving the way for successful clinical development and commercialization.

References

  • Green, A. P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link][2][3]

  • Zhang, W., et al. (2020). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link][1]

  • Organic Chemistry Portal. Pyrrolidine Synthesis. Available at: [Link]

  • Martin, S. F. (2018). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • Knight, J. G., et al. (1998). Evaluation and Rapid Scale-Up of the Synthesis of the Pyrrolopyrimidines U-101033E and U-104067F. Organic Process Research & Development. Available at: [Link]

  • Chirik, P. J. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances. Available at: [Link][4]

  • Sadowski, M. C., et al. (2019). Analytical procedures and methods validation for oxalate content estimation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][5]

  • Bard, A. J. (1983). Electrogenerated chemiluminescent determination of oxalate. Analytical Chemistry. Available at: [Link][6]

  • Kale, A., et al. (2018). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Journal of Applied Laboratory Medicine. Available at: [Link]

Sources

Comparing LC-MS and GC-MS for 2-Cyclobutylpyrrolidine oxalate trace detection

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical platform for trace detection is rarely a matter of finding a "better" instrument; it is about aligning the physicochemical properties of the analyte with the fundamental mechanics of the mass spectrometer.

2-Cyclobutylpyrrolidine oxalate (C₈H₁₅N · C₂H₂O₄) is a secondary aliphatic amine salt frequently utilized as a stereochemically complex building block in pharmaceutical synthesis[1]. Because aliphatic amines lack a strong chromophore, traditional HPLC-UV methods are notoriously insensitive for this compound. Consequently, mass spectrometry (MS) is the mandatory detection modality.

This guide provides an objective, mechanistic comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace detection of 2-cyclobutylpyrrolidine oxalate, complete with self-validating experimental protocols.

Mechanistic Comparison: The "Why" Behind the Workflows

The critical divergence between GC-MS and LC-MS/MS lies in how the mass spectrometer requires the analyte to be presented.

GC-MS (Electron Ionization - EI): GC-MS requires analytes to be volatile and thermally stable. 2-Cyclobutylpyrrolidine in its oxalate salt form is highly polar and non-volatile; injecting it directly into a GC inlet will result in thermal degradation and inlet contamination[1]. Therefore, the sample preparation must include a basification step to neutralize the oxalate salt, liberating the volatile free-base amine[1]. Once in the gas phase, the hard ionization (70 eV) of EI induces predictable alpha-cleavage of the pyrrolidine ring, yielding highly reproducible fragmentation patterns (e.g., m/z 70) ideal for library matching[2].

LC-MS/MS (Electrospray Ionization - ESI+): LC-MS/MS thrives on polarity. ESI is a soft ionization technique that readily protonates secondary amines in acidic environments to form stable [M+H]⁺ precursor ions[3]. For 2-cyclobutylpyrrolidine oxalate, LC-MS/MS allows for a "dilute-and-shoot" approach. The sample is injected directly as a salt; the highly polar oxalate counter-ion elutes harmlessly in the chromatographic void volume, while the protonated amine (m/z 126.1) is retained on a reversed-phase column[1].

Workflow cluster_GC GC-MS Preparation cluster_LC LC-MS/MS Preparation Start Sample: 2-Cyclobutylpyrrolidine Oxalate GC1 Add 1M NaOH (pH > 10) Liberate Free Amine Start->GC1 LC1 Dilute in ACN + 0.1% FA Keep as Protonated Amine Start->LC1 GC2 LLE with Ethyl Acetate Extract Volatile Base GC1->GC2 GC3 Organic Layer to GC Vial (Splitless Injection) GC2->GC3 LC2 Centrifuge (14,000 rpm) Remove Particulates LC1->LC2 LC3 Supernatant to LC Vial (Direct ESI+ Injection) LC2->LC3

Comparative sample preparation workflows for GC-MS and LC-MS/MS.

Quantitative Performance Comparison

The choice between these orthogonal techniques dictates the sensitivity and throughput of your assay. LC-MS/MS generally provides superior raw sensitivity (LOD in the pg/mL range) due to the high proton affinity of the secondary amine[1]. However, GC-MS often exhibits superior resistance to matrix effects because the aggressive Liquid-Liquid Extraction (LLE) step leaves most polar matrix interferents behind.

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)
Target Analyte State Free base (Requires basification)Intact protonated amine
Ionization Mode Hard (Electron Ionization, 70 eV)Soft (Electrospray Ionization, +ve)
Primary Ions Monitored m/z 125 (M⁺), m/z 70, m/z 55m/z 126.1 → 70.1, 55.1
Limit of Detection (LOD) 1 - 5 ng/mL10 - 50 pg/mL
Linear Dynamic Range 3 orders of magnitude4-5 orders of magnitude
Matrix Effects Low (Mitigated by LLE extraction)Moderate to High (Ion suppression risk)
Throughput (Prep + Run) Moderate (~30 mins/sample)High (~10 mins/sample)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate itself during execution. The following methodologies include built-in system suitability checks to verify causality and performance.

Protocol A: GC-MS Trace Analysis (Free-Base Extraction)

Objective: To selectively extract and volatilize 2-cyclobutylpyrrolidine for high-resolution structural confirmation.

  • Sample Aliquoting: Transfer 1.0 mL of the aqueous sample matrix to a glass centrifuge tube.

  • Basification (Critical Step): Add 100 µL of 1M NaOH.

    • Causality: The oxalate salt is non-volatile. Shifting the pH > 10 deprotonates the secondary amine, yielding the volatile 2-cyclobutylpyrrolidine free base[1].

  • Extraction: Add 1.0 mL of HPLC-grade ethyl acetate containing 10 ng/mL of a deuterated internal standard (e.g., Pyrrolidine-d8). Vortex vigorously for 60 seconds.

    • Causality: Ethyl acetate selectively partitions the uncharged free amine away from the highly polar oxalate ion and aqueous matrix proteins.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes.

  • Recovery: Transfer the upper organic layer to an autosampler vial equipped with a glass insert.

  • GC-MS Conditions: Inject 1 µL splitless onto an HP-5ms column (30 m × 0.25 mm, 0.25 µm). Program the oven from 60°C (hold 2 min) to 280°C at 15°C/min. Detect using EI (70 eV) in Selected Ion Monitoring (SIM) mode targeting m/z 125 and 70[1].

  • System Validation Check: Inject a solvent blank (ethyl acetate) prior to the sample batch. The baseline noise at the retention time of the analyte must be negligible, and the Internal Standard peak area RSD must be < 5% across 5 replicate injections to confirm extraction efficiency.

Protocol B: LC-MS/MS Ultra-Trace Analysis (Direct Injection)

Objective: To achieve maximum sensitivity (pg/mL) with minimal sample manipulation.

  • Sample Dilution: Dilute 100 µL of the sample matrix with 900 µL of Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the secondary amine remains fully protonated ([M+H]⁺), maximizing ESI+ ionization efficiency and preventing peak tailing on the silica column[4].

  • Precipitation/Clean-up: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: This precipitates large proteins or insoluble matrix components that could clog the analytical column or cause severe ion suppression in the ESI source.

  • Recovery: Transfer the clear supernatant to an LC vial.

  • LC-MS/MS Conditions: Inject 2 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of Water + 0.1% FA (Mobile Phase A) and Acetonitrile + 0.1% FA (Mobile Phase B). Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 126.1 → 70.1 (quantifier) and m/z 126.1 → 55.1 (qualifier)[1].

  • System Validation Check: Monitor the chromatographic void volume (approx. 0.5–1.0 min). The oxalate counter-ion must elute here. Verify that the target analyte retention time (typically 2-3 mins) is completely resolved from the void volume to ensure no ion suppression occurs from the eluting salt.

Fragmentation Parent [M+H]+ Precursor Ion m/z 126.1 Path1 Alpha-Cleavage / Ring Opening Parent->Path1 Path2 Loss of Cyclobutyl Group Parent->Path2 Frag1 Product Ion m/z 70.1 (Pyrrolidine) Path1->Frag1 Frag2 Product Ion m/z 55.1 Path2->Frag2

Primary ESI+ fragmentation pathways for 2-Cyclobutylpyrrolidine.

Conclusion and Recommendations

The selection between LC-MS and GC-MS for 2-cyclobutylpyrrolidine oxalate hinges entirely on your required Limit of Quantification (LOQ) and the complexity of your matrix.

If you are conducting genotoxic impurity (GTI) profiling in a clean API formulation where ultra-trace sensitivity (pg/mL) is required, LC-MS/MS is the undisputed gold standard. It bypasses the need to break the oxalate salt via extraction, streamlining throughput.

Conversely, if you are screening for the compound in a complex biological or environmental matrix where ion suppression is a severe threat, GC-MS is highly recommended. The mandatory basification and liquid-liquid extraction step acts as a powerful purification mechanism, leaving polar contaminants behind and delivering a pristine chromatogram.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 115012711, 2-Cyclobutylpyrrolidine hydrochloride". PubChem Database. Available at:[Link]

  • Lopez-Avila, V. "Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry". Journal of Forensic Science & Criminology, Annex Publishers. Available at: [Link]

  • Shimadzu Corporation. "09-SSK-015-EN LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas". Shimadzu Application News. Available at: [Link]

Sources

Safety Operating Guide

2-Cyclobutylpyrrolidine oxalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing specialized organic salts in a high-throughput laboratory or drug development setting requires more than just following a generic Safety Data Sheet (SDS). It requires a fundamental understanding of the chemical's behavior, its environmental fate, and the mechanistic rationale behind every safety protocol.

2-Cyclobutylpyrrolidine oxalate is a synthetic organic salt combining a bioactive nitrogenous base (the pyrrolidine derivative) with a dicarboxylic acid counterion (oxalate). This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance and protecting both laboratory personnel and the environment.

Mechanistic Rationale: Why Standard Disposal Fails

To build a robust safety protocol, we must first understand the causality behind the chemical's hazards. You cannot treat 2-cyclobutylpyrrolidine oxalate as a simple organic waste stream due to its dual-ion nature:

  • The Oxalate Anion ( C2​O42−​ ): Oxalate salts are inherently corrosive and highly irritating to the skin, eyes, and respiratory tract. More critically, oxalates act as potent chelating agents. In physiological systems, they rapidly bind with physiological calcium to form insoluble calcium oxalate. Accidental exposure or improper environmental release can precipitate calcium depletion and localized toxicity[1].

  • The Pyrrolidine Cation: As a synthetic organic amine, the 2-cyclobutylpyrrolidine moiety is biologically active. Aqueous solutions containing such toxic organic chemicals must never be drain-disposed, as they bypass standard municipal water treatment and require targeted high-temperature degradation[2].

While 3 indicate that simple oxalic acid biodegrades aerobically and anaerobically in less than one day[3], the complexation with a synthetic pyrrolidine necessitates strict capture and incineration protocols to prevent non-target ecological exposure.

Experimental Workflow & Waste Segregation Logic

Proper disposal begins at the point of generation. The following diagram illustrates the logical decision tree for segregating 2-cyclobutylpyrrolidine oxalate waste streams to prevent dangerous cross-reactions (such as mixing oxalates with strong oxidizers)[1].

G Start 2-Cyclobutylpyrrolidine Oxalate Waste Solid Solid Powder/Crystals Start->Solid Liquid Liquid Solutions Start->Liquid SolidDisp Sealed Chem Bag High-Temp Incineration Solid->SolidDisp OrgSolvent Organic Solvents (e.g., DMSO, MeOH) Liquid->OrgSolvent AqSolvent Aqueous Solutions Liquid->AqSolvent OrgDisp Hazardous Solvent Waste Drum OrgSolvent->OrgDisp AqDisp pH Validation (5.5-9.5) Aqueous Waste Drum AqSolvent->AqDisp

Caption: Logical waste segregation and disposal workflow for 2-Cyclobutylpyrrolidine Oxalate.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning each workflow contains a verification step to ensure the hazard has been successfully mitigated before the waste leaves your bench.

Workflow A: Solid Waste (Powders, Crystals, and Spill Cleanup)

Causality: Pyrrolidine oxalates are typically shipped as white solids. The primary risk is inhalation of fine particulate dust (P261 hazard code)[4].

  • Containment: In the event of a spill, do not use water for initial cleanup, as dissolution increases the surface area and mobility of the toxic amine.

  • Collection: Use dry clean-up procedures (e.g., a HEPA-filtered vacuum or damp absorbent pads) to avoid generating airborne dust[1].

  • Segregation: Place the collected solid and all contaminated PPE (gloves, wipes) into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Validation: Wipe the exterior of the sealed container with a damp cloth to ensure zero external dust contamination. Dispose of this cloth in the same waste stream. Label strictly as "Hazardous Waste - Toxic/Irritant Solid (EPA D002)".

Workflow B: Aqueous Solutions

Causality: Aqueous solutions of oxalates can exhibit low pH and act as corrosive agents. 2 mandate that aqueous solutions of toxic organic chemicals must never be collected in standard safety disposal cans without proper categorization[2].

  • pH Assessment: Measure the pH of the aqueous waste.

  • Neutralization: If the solution is highly acidic due to excess oxalic acid, carefully neutralize it using a dilute base (e.g., 1M NaOH) to stabilize the pH.

  • Validation: Verify the pH is stabilized between 5.5 and 9.5 using a calibrated pH meter or wide-range indicator paper[2].

  • Transfer: Transfer the neutralized solution to the designated "Aqueous Toxic Organic Waste" carboy. Ensure this carboy contains no heavy metals (e.g., Lead, Mercury, Silver), as oxalates will react to form insoluble, highly toxic heavy-metal oxalate precipitates[2].

Workflow C: Organic Solvent Waste

Causality: 2-Cyclobutylpyrrolidine oxalate is highly soluble in polar aprotic solvents like DMSO ( ≥15 mg/mL)[4].

  • Segregation: Identify the primary solvent. Route to either the "Halogenated" or "Non-Halogenated" organic waste stream.

  • Compatibility Check: Ensure the receiving organic waste drum does not contain strong oxidizers (like nitrates or peroxides), as organic oxalates can ignite or react violently under oxidizing conditions[1].

  • Validation: Log the exact estimated mass of the dissolved 2-cyclobutylpyrrolidine oxalate on the hazardous waste manifest to ensure the downstream incineration facility can calculate the necessary combustion temperatures.

Quantitative Operational Data Summary

To streamline your laboratory's waste management compliance, refer to the following quantitative thresholds and regulatory codes when handling this compound:

Waste Stream ParameterQuantitative Threshold / CodeOperational Action Required
EPA Hazardous Waste No. D002 (Corrosivity Characteristic)Apply to unneutralized aqueous streams and bulk solids[1].
Aqueous pH Limit 5.5 – 9.5Must neutralize to this range before consolidating in general aqueous waste[2].
Solubility (DMSO) ≥15 mg/mLUse non-halogenated organic waste protocols for high-concentration stock solutions[4].
Storage Temperature -20°C (Long-term) / 2~8°C (Short)Store waste awaiting disposal in a cool, well-ventilated area to prevent degradation[4].
Incompatible Materials Heavy Metals, Strong OxidizersAbsolute segregation required; do not mix in universal waste carboys[1][2].

References

  • Inert Reassessment - Oxalic Acid (CAS Reg. No. 144-62-7) Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling 2-Cyclobutylpyrrolidine oxalate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel organic salts not merely as a procedural checklist, but as a system of mechanistic risk mitigation. 2-Cyclobutylpyrrolidine oxalate (CAS: 1177360-55-2) presents a unique, dual-hazard profile common to functionalized heterocyclic salts. To handle this compound safely, we must first understand the causality behind its toxicity and then engineer a self-validating workflow that neutralizes those specific risks.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

The hazard profile of 2-Cyclobutylpyrrolidine oxalate is driven by the synergistic interaction of its two molecular components:

  • The Pyrrolidine Ring (Alkaline & Lipophilic): This functional group acts as a severe tissue irritant. Its lipophilic nature allows it to easily penetrate the lipid bilayers of the skin and ocular membranes, causing localized dermatitis and sensitization.

  • The Oxalate Counterion (Acidic Chelator): When exposed to mucosal membranes or inhaled, the oxalate anion rapidly chelates systemic calcium. This not only causes severe acute respiratory irritation but can lead to localized hypocalcemia and the precipitation of insoluble calcium oxalate crystals in tissues, a well-documented toxicological pathway for [1].

To visualize how these chemical properties dictate our safety requirements, review the causality diagram below.

HazardLogic C1 2-Cyclobutylpyrrolidine Oxalate H1 Pyrrolidine Moiety (Alkaline/Lipophilic) C1->H1 H2 Oxalate Counterion (Chelating Agent) C1->H2 E1 Tissue Irritation & Sensitization H1->E1 E2 Calcium Depletion (Systemic Toxicity) H2->E2 PPE1 Nitrile Gloves & Lab Coat E1->PPE1 Mitigated by PPE2 Respirator & Fume Hood E2->PPE2 Mitigated by

Mechanistic hazard pathways of 2-Cyclobutylpyrrolidine oxalate and corresponding PPE mitigation.

Quantitative PPE Matrix & Specifications

Under [2], laboratories are required to conduct a formal hazard assessment and certify the use of appropriate PPE. Based on the mechanistic risks outlined above, the following quantitative PPE standards must be strictly adhered to:

PPE CategorySpecification & StandardMechanistic Rationale (Causality)
Hand Protection Nitrile, ≥0.11 mm thickness, Double-gloved (EN 374 / ASTM D6978)Prevents transdermal absorption of the lipophilic pyrrolidine moiety. Double-gloving allows immediate doffing of the outer layer if contaminated, preserving the sterile barrier.
Eye/Face Protection Indirect-vented chemical splash goggles (ANSI Z87.1)Direct vents allow fine oxalate powders to enter the ocular cavity. Indirect vents create a tortuous path that blocks particulates while preventing lens fogging.
Respiratory Protection N95/P100 Particulate Respirator (NIOSH 42 CFR 84)Required only if handling outside a certified fume hood. Prevents inhalation of micro-particulates that cause severe respiratory tract irritation and calcium chelation.
Body Protection Flame-resistant (FR) lab coat, fully buttoned (NFPA 2112)Shields skin from localized irritation and prevents electrostatic accumulation of toxic particulates on standard woven clothing.

Self-Validating Operational Workflow

Handling fine, toxic organic powders requires a protocol where every step verifies the success of the previous one. Do not deviate from this sequence.

Workflow N1 1. Pre-Operational Setup (Fume Hood & PPE) N2 2. Material Transfer (Anti-static tools) N1->N2 N3 3. Precision Weighing (Enclosed Balance) N2->N3 N4 4. Solubilization (Controlled Addition) N3->N4 N5 5. Decontamination (Wet wipe method) N4->N5 N6 6. Hazardous Waste Segregation N5->N6

Step-by-step operational workflow for handling hazardous organic oxalate salts safely.

Phase 1: Pre-Operational Setup & Verification
  • Fume Hood Certification: Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Causality: This specific velocity is required to capture aerosolized oxalate particulates without creating turbulent eddies that blow powder back into the operator's breathing zone.

  • PPE Integrity Check: Don double nitrile gloves, lab coat, and chemical goggles. Validation: Perform a tactile inflation test on the outer gloves (trap air and squeeze) to ensure zero micro-punctures before handling the chemical.

Phase 2: Material Handling & Weighing
  • Static Dissipation: Use an anti-static weighing spatula and place an ionizing bar near the analytical balance. Causality: 2-Cyclobutylpyrrolidine oxalate is a fine crystalline powder. Static charge buildup on standard metal spatulas can cause sudden electrostatic repulsion, aerosolizing the toxic powder.

  • Enclosed Transfer: Tare the receiving vessel, transfer the required mass, and seal the vessel before removing it from the balance enclosure. Validation: Visually confirm there is no residual powder on the vessel threads before applying the cap.

Phase 3: Solubilization & Decontamination
  • Controlled Solvent Addition: Add the solvent slowly down the interior side of the vessel. Causality: Rapid addition of liquid displaces the air inside the vial violently, which can eject un-dissolved toxic particulates into the environment.

  • Wet-Wipe Decontamination: Wipe down all spatulas, balances, and hood surfaces with a damp, solvent-compatible wipe (e.g., 70% Isopropyl Alcohol or deionized water). Causality: Dry wiping imparts kinetic energy to the particles, resuspending them in the air. Wet wiping uses capillary action to trap the oxalate salt within the liquid matrix of the wipe. Validation: Swab the cleaned area and check with a universal pH indicator strip; a neutral pH confirms the complete removal of the acidic oxalate residue.

Waste Disposal & Lifecycle Management

Because of its toxicity and environmental persistence, 2-Cyclobutylpyrrolidine oxalate cannot be flushed down the sink. All waste must be managed in strict accordance with the [3].

  • Solid Waste Segregation: Place all contaminated wipes, empty reagent vials, and disposable spatulas into a rigid, sealable, high-density polyethylene (HDPE) container.

  • Liquid Waste Compatibility: Segregate dissolved oxalate solutions away from strong oxidizers (e.g., peroxides, nitric acid). Causality: Oxalate salts act as reducing agents and can react violently or exothermically when mixed with strong oxidizing agents in a waste carboy.

  • Regulatory Labeling: Label the container explicitly as "Hazardous Waste - Toxic Organic Salt (2-Cyclobutylpyrrolidine oxalate)" with the appropriate GHS hazard pictograms (Health Hazard, Exclamation Mark) to ensure safe downstream processing by your EHS department.

References

  • PubChem Oxalic Acid Toxicity Profile National Center for Biotechnology Information (NCBI) URL: [Link]

  • Personal Protective Equipment (PPE) General Requirements Occupational Safety and Health Administration (OSHA 29 CFR 1910.132) URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations United States Environmental Protection Agency (EPA) URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutylpyrrolidine oxalate
Reactant of Route 2
2-Cyclobutylpyrrolidine oxalate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。